molecular formula C6H14N2O2S B1349197 2-(Pyrrolidin-1-ylsulfonyl)ethanamine CAS No. 31644-52-7

2-(Pyrrolidin-1-ylsulfonyl)ethanamine

Cat. No.: B1349197
CAS No.: 31644-52-7
M. Wt: 178.26 g/mol
InChI Key: JRFULQLOOJLLNB-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-ylsulfonyl)ethanamine (CID 1133629) is an organic compound with the molecular formula C6H14N2O2S and a molecular weight of 178.25 g/mol . This molecule features a sulfonamide group linked to an ethanamine chain, making it a valuable chemical building block in medicinal and organic chemistry research. The sulfonamide functional group is a common pharmacophore found in compounds with a wide range of biological activities. While specific pharmacological data for this exact molecule is limited, research into structurally related pyrrolidine and sulfonamide-containing compounds shows their significance in developing potential therapeutic agents . For instance, pyrrolidine derivatives are frequently investigated for their roles as modulators of neurotransmitter systems . Furthermore, the pyrrolidin-1-ylsulfonyl moiety is a recognized structural component in various research compounds, as seen in molecules like N-benzyl-2-bromo-2-pyrrolidin-1-ylsulfonylethanamine (CAS 87975-23-3) and other derivatives documented in chemical databases . As a versatile synthetic intermediate, this compound can be utilized in the design and synthesis of more complex molecules for exploratory biological screening. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-pyrrolidin-1-ylsulfonylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S/c7-3-6-11(9,10)8-4-1-2-5-8/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFULQLOOJLLNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategies of 2-(Pyrrolidin-1-ylsulfonyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(Pyrrolidin-1-ylsulfonyl)ethanamine. As a molecule incorporating both a pyrrolidine ring and a sulfonamide moiety, it represents a versatile building block of significant interest to researchers in medicinal chemistry and drug development. This document details a robust synthetic pathway, predicted physicochemical and spectroscopic characteristics, reactivity profile, and the scientific rationale behind these properties, grounded in established chemical principles. All protocols and claims are supported by authoritative references to ensure scientific integrity.

Introduction: The Scientific Rationale

The convergence of the pyrrolidine scaffold and the sulfonamide functional group in a single molecule, this compound, creates a compound of considerable interest for pharmaceutical research. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a prevalent motif in numerous FDA-approved drugs and natural products.[1][2] Its non-planar, flexible structure allows for effective exploration of three-dimensional pharmacophore space, which is critical for optimizing interactions with biological targets.[2]

Concurrently, the sulfonamide group (-SO₂NH-) is a well-established pharmacophore with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4] It often serves as a bioisostere for carboxylic acids, offering similar hydrogen bonding capabilities but with increased metabolic stability and modulated acidity.[5] The combination of these two privileged fragments in this compound yields a bifunctional molecule with a primary amine handle, making it an ideal starting point for the synthesis of diverse compound libraries for drug discovery.[6]

This guide will elucidate the chemical nature of this compound, providing researchers with the foundational knowledge required for its synthesis and application in novel research endeavors.

Synthesis and Purification

The synthesis of this compound is most logically achieved through the nucleophilic substitution of a reactive sulfonyl precursor with pyrrolidine. The most common and effective method for forming a sulfonamide bond is the reaction between a sulfonyl chloride and a primary or secondary amine.[5][7]

A key intermediate for this synthesis is the hydrochloride salt of 2-aminoethanesulfonyl chloride, a taurine derivative.[8][9] The amino group must be protected, typically as a hydrochloride salt, to prevent self-reaction and polymerization during the initial stages of synthesis and to ensure that the desired reaction occurs at the sulfonyl chloride moiety.

Proposed Synthetic Pathway

The proposed two-step synthesis involves the initial preparation of a protected aminoethanesulfonyl chloride, followed by its reaction with pyrrolidine.

G cluster_0 Step 1: Preparation of the Electrophile cluster_1 Step 2: Sulfonamide Bond Formation cluster_2 Step 3: Final Product Isolation Cysteamine_HCl Cysteamine Hydrochloride Oxidative_Chlorination Oxidative Chlorination (e.g., Cl₂, H₂O) Cysteamine_HCl->Oxidative_Chlorination Reactant Tauryl_Chloride_HCl 2-Aminoethanesulfonyl Chloride Hydrochloride (Tauryl Chloride HCl) Oxidative_Chlorination->Tauryl_Chloride_HCl Product Reaction Nucleophilic Substitution Tauryl_Chloride_HCl->Reaction Electrophile Pyrrolidine Pyrrolidine Pyrrolidine->Reaction Nucleophile Base Base (e.g., Triethylamine) Base->Reaction HCl Scavenger Target_Molecule_HCl This compound Hydrochloride Reaction->Target_Molecule_HCl Product Neutralization Neutralization / Extraction Target_Molecule_HCl->Neutralization Final_Product This compound (Free Base) Neutralization->Final_Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 2-Aminoethanethiol hydrochloride (Cysteamine hydrochloride)

  • Chlorine gas or an alternative chlorinating/oxidizing agent system (e.g., NCS/HCl)

  • Pyrrolidine

  • Triethylamine or another suitable non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Protocol:

  • Preparation of 2-Aminoethanesulfonyl Chloride Hydrochloride:

    • Rationale: This step converts the thiol group of cysteamine into a sulfonyl chloride. The reaction is performed in an aqueous acidic medium to protect the amine as a hydrochloride salt and to facilitate the oxidative chlorination process.[8]

    • Suspend cysteamine hydrochloride in a mixture of concentrated HCl and water at a low temperature (0-5 °C).

    • Bubble chlorine gas through the suspension or use an alternative oxidative chlorination system until the reaction is complete, as monitored by a suitable method like TLC.

    • The product, 2-aminoethanesulfonyl chloride hydrochloride, often precipitates from the reaction mixture and can be isolated by filtration.[10] Due to its instability, it is typically used immediately in the next step.

  • Synthesis of this compound Hydrochloride:

    • Rationale: This is a standard nucleophilic substitution reaction to form the sulfonamide.[11] Pyrrolidine, a secondary amine, acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A base is required to neutralize the HCl generated during the reaction.

    • In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude 2-aminoethanesulfonyl chloride hydrochloride in anhydrous DCM.

    • Cool the solution to 0 °C.

    • In a separate flask, dissolve pyrrolidine (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM.

    • Add the pyrrolidine/triethylamine solution dropwise to the cooled sulfonyl chloride solution over 30-60 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Rationale: This sequence is designed to remove the triethylamine hydrochloride salt and any unreacted starting materials, isolating the desired product.

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

    • The product can be purified by column chromatography on silica gel. The hydrochloride salt can be reformed by treating a solution of the free base with ethereal HCl.

Physicochemical and Spectroscopic Characterization

While experimental data for the specific target molecule is not widely available, its properties can be reliably predicted based on its constituent functional groups.

Predicted Physicochemical Properties
PropertyPredicted Value/RangeRationale
Molecular Formula C₆H₁₄N₂O₂SBased on structural components.
Molecular Weight 178.25 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oil/low melting solidSimilar small N-alkyl sulfonamides are often oils or low-melting solids.
Solubility Soluble in water (especially as HCl salt), polar organic solvents (e.g., MeOH, EtOH, DMSO).The primary amine and sulfonamide groups can participate in hydrogen bonding, enhancing polarity.[12]
pKa (Amine) ~9-10Typical for a primary alkylamine.
pKa (Sulfonamide) >11N,N-disubstituted sulfonamides are not acidic as they lack a proton on the nitrogen.
Predicted Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation. The following are the expected key signals:

Infrared (IR) Spectroscopy:

  • Rationale: IR spectroscopy identifies characteristic vibrations of functional groups. Sulfonamides have strong, characteristic S=O stretching absorptions.[13]

  • ~3300-3400 cm⁻¹: N-H stretching (primary amine).

  • ~2850-2960 cm⁻¹: C-H stretching (aliphatic).

  • ~1320-1350 cm⁻¹: Asymmetric SO₂ stretching.[13]

  • ~1140-1160 cm⁻¹: Symmetric SO₂ stretching.

  • ~900-950 cm⁻¹: S-N stretching.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR:

    • Rationale: Provides information on the chemical environment of protons.

    • ~1.8-2.0 ppm (multiplet, 4H): Protons on C3 and C4 of the pyrrolidine ring.

    • ~2.8-3.0 ppm (triplet, 2H): Protons on the carbon adjacent to the primary amine (-CH₂-NH₂).

    • ~3.2-3.4 ppm (triplet, 2H): Protons on the carbon adjacent to the sulfonyl group (-SO₂-CH₂-).

    • ~3.3-3.5 ppm (multiplet, 4H): Protons on C2 and C5 of the pyrrolidine ring, adjacent to the nitrogen.

    • A broad singlet for the -NH₂ protons, which is exchangeable with D₂O.

  • ¹³C NMR:

    • Rationale: Provides information on the carbon skeleton.

    • ~23-26 ppm: C3 and C4 of the pyrrolidine ring.

    • ~38-42 ppm: Carbon adjacent to the primary amine (-CH₂-NH₂).

    • ~48-52 ppm: C2 and C5 of the pyrrolidine ring.

    • ~53-57 ppm: Carbon adjacent to the sulfonyl group (-SO₂-CH₂-).

Mass Spectrometry (MS):

  • Rationale: Determines the molecular weight and fragmentation pattern.

  • Expected [M+H]⁺: m/z 179.08.

  • Fragmentation: Fragmentation may be challenging for definitive structural elucidation as the pyrrolidine moiety can preferentially sequester the proton, leading to a dominant, uninformative fragment ion.[14] Key fragmentation would likely involve the loss of the pyrrolidine ring or cleavage of the ethyl chain.

Reactivity Profile

The reactivity of this compound is dominated by the primary amine, as the sulfonamide group is generally robust and chemically inert under most conditions.

G cluster_reactions Reactions of the Primary Amine Start This compound Acylation Acylation (R-COCl, Base) Start->Acylation Alkylation Alkylation (R-X, Base) Start->Alkylation Reductive_Amination Reductive Amination (Aldehyde/Ketone, NaBH₃CN) Start->Reductive_Amination Amide N-Acyl Derivative Acylation->Amide Secondary_Amine N-Alkyl Derivative Alkylation->Secondary_Amine Substituted_Amine N-Substituted Derivative Reductive_Amination->Substituted_Amine

Caption: Key reactivity pathways for this compound.

  • Nucleophilicity of the Primary Amine: The terminal primary amine is a potent nucleophile and will readily react with a variety of electrophiles.[15]

    • Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) will form the corresponding amide.

    • Alkylation: Reaction with alkyl halides will lead to secondary and tertiary amines.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will yield N-substituted derivatives.

  • Stability of the Sulfonamide Group: The N,N-disubstituted sulfonamide is highly stable to both acidic and basic hydrolysis, making it an excellent and robust scaffold for further chemical modifications on the primary amine.[5]

Potential Applications in Drug Discovery

The structural features of this compound make it a highly attractive building block for medicinal chemistry programs.

  • Scaffold for Library Synthesis: The primary amine serves as a versatile attachment point for a wide array of chemical moieties. This allows for the rapid generation of diverse chemical libraries to screen for biological activity against various targets.

  • Bioisosteric Replacement: The sulfonamide group can act as a bioisostere of an amide or carboxylic acid, potentially improving pharmacokinetic properties such as solubility, membrane permeability, and metabolic stability.[16]

  • Targeting Protein-Protein Interactions: The pyrrolidine ring provides a rigid, three-dimensional structure that can be functionalized to mimic key amino acid side chains, making it suitable for designing inhibitors of protein-protein interactions.

  • Proven Pharmacological Relevance: Both the pyrrolidine and sulfonamide motifs are independently found in a multitude of clinically successful drugs, targeting a wide range of diseases including cancer, diabetes, and infectious diseases.[6][7][17] This history of success underscores the potential of their combination in novel drug candidates.

Conclusion

This compound is a molecule with significant potential as a versatile building block in the field of drug discovery. Although not extensively characterized in the literature, its chemical properties and reactivity can be confidently predicted from established principles. This guide provides a robust framework for its synthesis, characterization, and strategic application. The combination of a flexible, 3D-scaffolding element (pyrrolidine) and a stable, biologically relevant functional group (sulfonamide), along with a reactive handle (primary amine), positions this compound as a valuable tool for the development of next-generation therapeutics.

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Whitepaper: Synthesis and Characterization of 2-(Pyrrolidin-1-ylsulfonyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of the novel chemical entity, 2-(Pyrrolidin-1-ylsulfonyl)ethanamine. This compound incorporates two key pharmacophores: the pyrrolidine ring, a prevalent scaffold in numerous biologically active molecules, and the sulfonamide functional group, renowned for its wide-ranging therapeutic applications.[1][2][3] The guide is structured to provide not just a procedural walkthrough but a deep-seated rationale for the strategic decisions made during the synthetic and analytical processes. We present a robust, three-step synthetic pathway commencing from commercially available 2-chloroethanesulfonyl chloride and pyrrolidine. The subsequent characterization is detailed through a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, to ensure the unambiguous confirmation of the molecular structure and purity. This document is intended to serve as a practical and authoritative resource for researchers in medicinal chemistry and drug development, enabling the reliable synthesis of this compound for further investigation and application.

Introduction and Strategic Importance

The sulfonamide moiety is a cornerstone in modern medicinal chemistry, forming the structural basis for a vast array of drugs, including antibacterial agents, diuretics, and anti-inflammatory compounds.[1][3][4] Its ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a privileged functional group in drug design.[2] Concurrently, the pyrrolidine scaffold is a ubiquitous N-heterocycle found in natural products and synthetic pharmaceuticals, valued for its conformational rigidity and its role in establishing crucial binding interactions with biological targets.[5][6]

The strategic combination of these two pharmacophores in This compound creates a molecule of significant interest for fragment-based drug discovery and as a versatile building block for more complex molecular architectures. The primary amine provides a critical handle for further chemical modification, allowing for its incorporation into larger structures through amide bond formation, reductive amination, or other amine-specific chemistries. This guide provides the foundational chemistry required to access this valuable compound reliably and in high purity.

Retrosynthetic Analysis and Synthesis Strategy

A successful synthesis relies on a logical and efficient plan. Our strategy for constructing this compound is based on a retrosynthetic analysis that disconnects the target molecule at its most synthetically accessible bonds, leading back to simple, commercially available starting materials.

The primary disconnection is at the C-N bond of the primary amine, suggesting its installation in the final step for maximum convergence. The second key disconnection is at the S-N bond of the sulfonamide, a classic and highly reliable transformation.

G cluster_legend Disconnection Legend Target This compound Intermediate_Azide 1-((2-Azidoethyl)sulfonyl)pyrrolidine Target->Intermediate_Azide C-N Disconnection Intermediate_Chloride 1-((2-Chloroethyl)sulfonyl)pyrrolidine Intermediate_Azide->Intermediate_Chloride C-N Bond Formation Precursor SM1 Pyrrolidine Intermediate_Chloride->SM1 S-N Disconnection SM2 2-Chloroethanesulfonyl Chloride Intermediate_Chloride->SM2 S-N Disconnection C-N_bond C-N Bond Formation (via Azide Reduction) S-N_bond S-N Bond Formation (Sulfonamide Synthesis)

Figure 1: Retrosynthetic analysis of the target compound.

This analysis leads to a three-step forward synthesis:

  • Sulfonamide Formation: Reaction of 2-chloroethanesulfonyl chloride with pyrrolidine. This is a well-established method for creating the sulfonamide bond.[7]

  • Azide Substitution: Conversion of the resulting alkyl chloride to an alkyl azide. This is a clean and efficient S(_N)2 reaction that avoids potential side reactions associated with direct amination.

  • Azide Reduction: Reduction of the alkyl azide to the target primary amine. Catalytic hydrogenation is selected for its high yield and clean reaction profile.

This linear approach is designed for reliability and scalability, utilizing robust chemical transformations with straightforward purification steps.

Detailed Synthesis Protocol

The following section provides a step-by-step methodology for the synthesis of this compound.

G Start Pyrrolidine + 2-Chloroethanesulfonyl Chloride Step1 Step A: Sulfonamide Formation (DCM, Et3N, 0°C) Start->Step1 Intermediate1 1-((2-Chloroethyl)sulfonyl)pyrrolidine Step1->Intermediate1 Step2 Step B: Azide Substitution (DMF, NaN3, 80°C) Intermediate1->Step2 Intermediate2 1-((2-Azidoethyl)sulfonyl)pyrrolidine Step2->Intermediate2 Step3 Step C: Azide Reduction (MeOH, H2, Pd/C) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Figure 2: Overall synthetic workflow.
Step A: Synthesis of 1-((2-Chloroethyl)sulfonyl)pyrrolidine
  • Rationale: This step forms the core sulfonamide structure. The reaction is conducted at 0 °C to control the exothermicity of the reaction between the highly reactive sulfonyl chloride and the amine. Triethylamine (Et(_3)N) is used as a non-nucleophilic base to quench the HCl byproduct, driving the reaction to completion. Dichloromethane (DCM) is an excellent aprotic solvent for this transformation.

  • Protocol:

    • To a flame-dried round-bottom flask under an inert atmosphere (N(_2) or Ar), add pyrrolidine (1.0 eq.).

    • Dissolve the pyrrolidine in anhydrous DCM.

    • Add triethylamine (1.2 eq.) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of 2-chloroethanesulfonyl chloride (1.1 eq.) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous NH(_4)Cl solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography to yield the pure intermediate.

Step B: Synthesis of 1-((2-Azidoethyl)sulfonyl)pyrrolidine
  • Rationale: This step introduces the nitrogen atom that will become the primary amine. Sodium azide (NaN(_3)) serves as the nucleophile in an S(_N)2 reaction, displacing the chloride. Dimethylformamide (DMF) is the solvent of choice due to its polar aprotic nature, which effectively solvates the sodium cation and promotes the nucleophilicity of the azide anion.

  • Protocol:

    • Dissolve the chlorinated intermediate from Step A (1.0 eq.) in DMF.

    • Add sodium azide (1.5 eq.) to the solution.

    • Heat the reaction mixture to 80 °C and stir for 12-18 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash extensively with brine to remove residual DMF, dry over anhydrous Na(_2)SO(_4), filter, and concentrate in vacuo.

    • The resulting azide is often pure enough for the next step but can be purified by column chromatography if necessary.

Step C: Synthesis of this compound
  • Rationale: The final step involves the reduction of the azide to the primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean, high-yielding method. Methanol is an ideal solvent for this reduction. The reaction proceeds under a positive pressure of hydrogen gas.

  • Protocol:

    • Dissolve the azide intermediate from Step B (1.0 eq.) in methanol.

    • Carefully add 10% Palladium on carbon (10 mol %) to the flask under an inert atmosphere.

    • Evacuate the flask and backfill with hydrogen gas (H(_2)) from a balloon or a hydrogenation apparatus.

    • Stir the reaction vigorously under a positive pressure of H(_2) at room temperature for 8-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric; the filter cake should be kept wet with solvent and disposed of properly.

    • Rinse the filter pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Analytical Characterization

Unambiguous characterization is paramount to validate the synthesis. A combination of spectroscopic methods should be employed to confirm the structure, and chromatography should be used to assess purity.

G cluster_Analysis Structural & Purity Analysis Compound Synthesized Compound (Crude Product) Purification Purification (e.g., Column Chromatography) Compound->Purification PureCompound Pure Product Purification->PureCompound NMR NMR Spectroscopy (¹H, ¹³C) PureCompound->NMR MS Mass Spectrometry (HRMS) PureCompound->MS IR IR Spectroscopy PureCompound->IR HPLC Purity Analysis (HPLC) PureCompound->HPLC

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of CAS Number 31644-52-7

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

An investigation into the physical and chemical properties of the compound designated by CAS number 31644-52-7 reveals a significant data discrepancy in publicly available scientific and commercial databases. This guide will first address the ambiguity surrounding this CAS number, which is associated with two distinct chemical structures: 2-(Pyrrolidin-1-ylsulfonyl)ethanamine and, through misattribution, 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid .

Due to the sparse data available for the former, this guide will present the limited information found for this compound. Subsequently, a more comprehensive overview of the well-characterized, though incorrectly associated, 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (correct CAS number 3919-74-2) will be provided, given its relevance to pharmaceutical and agrochemical research. This approach ensures scientific integrity by highlighting the existing ambiguity while delivering valuable technical information to the intended audience.

Part 1: Unraveling the Ambiguity of CAS Number 31644-52-7

A thorough search of chemical databases for CAS number 31644-52-7 reveals conflicting information. Several chemical suppliers list this number as corresponding to This compound [1][2]. However, more extensive chemical and safety databases often redirect this CAS number to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid , which has a verified and distinct CAS number of 3919-74-2 [3][4][5][6][7].

This discrepancy underscores the critical importance of verifying chemical identity through multiple independent sources and analytical methods before commencing any research or development activities. For the purpose of this guide, we will first present the available data for the compound directly linked to CAS 31644-52-7.

Part 2: Technical Profile of this compound

Publicly available information on the physical and chemical properties of this compound is limited. The following table summarizes the key data points that have been compiled from supplier specifications.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
CAS Number 31644-52-7[1][2]
Molecular Formula C₆H₁₄N₂O₂S[1]
Molecular Weight 178.26 g/mol [1]
Purity (Typical) ≥ 95%[1]
Recommended Storage Long-term at room temperature.[4]
Chemical Structure

The molecular structure of this compound is characterized by a pyrrolidine ring linked to an ethanamine moiety through a sulfonamide group.

Caption: Chemical Structure of this compound.

Due to the limited data, a comprehensive analysis of its reactivity, solubility, and spectral characteristics is not possible at this time. Researchers interested in this compound are advised to perform their own analytical characterization.

Part 3: Technical Profile of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 3919-74-2)

This compound, often mistakenly associated with the primary CAS number of this guide, is a well-documented chemical intermediate with significant applications in medicinal and agrochemical research.

Synonyms
  • Fcimic acid[3]

  • Flucloxacillin impurity D[3][5]

Table 2: Physical and Chemical Properties of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
PropertyValueReference(s)
CAS Number 3919-74-2[3]
Molecular Formula C₁₁H₇ClFNO₃[3][5][6]
Molecular Weight 255.63 g/mol [3][4][5][6]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 5[3]
Rotatable Bond Count 2[3]
Exact Mass 255.0098489 Da[3]
Topological Polar Surface Area 63.3 Ų[3]
Heavy Atom Count 17[3]
Chemical Structure and Reactivity

The structure of this molecule is comprised of a central isoxazole ring substituted with a 2-chloro-6-fluorophenyl group, a methyl group, and a carboxylic acid moiety. The presence of the carboxylic acid group allows for standard esterification and amidation reactions, while the halogenated phenyl ring influences the molecule's electronic properties and binding affinities in biological systems[4][6].

Caption: Chemical Structure of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of more complex molecules. Its primary applications include:

  • Pharmaceutical Synthesis: It is a key intermediate in the development of novel anti-inflammatory and analgesic drugs[4]. The core structure is designed to interact with enzymes such as cyclooxygenase (COX), making it a valuable scaffold for creating new nonsteroidal anti-inflammatory drugs (NSAIDs) with potentially enhanced selectivity and fewer side effects[4].

  • Agrochemical Research: The halogenated aromatic system is a common feature in bioactive molecules with pesticidal or herbicidal properties, making this compound a subject of interest in the development of new crop protection agents[4].

Safety and Handling

Based on aggregated GHS data, 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is classified with the following hazards:

  • Harmful if swallowed[3].

  • Causes skin irritation[3].

  • Causes serious eye irritation[3].

  • May cause respiratory irritation[3].

Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocols

  • Formation of an Enol Ether: Reaction of an acetoacetate with an orthoformate.

  • Cyclization: Reaction of the resulting enol ether with hydroxylamine to form the isoxazole ring.

  • Hydrolysis: Saponification of the ester to the carboxylic acid.

  • Halogenation (if necessary): Introduction of the chloro and fluoro substituents on the phenyl ring would typically occur on a precursor molecule.

The following diagram illustrates a generalized workflow for the synthesis of isoxazole derivatives.

start β-Ketoester Precursor step1 Reaction with Orthoformate start->step1 intermediate1 Enol Ether Intermediate step1->intermediate1 step2 Cyclization with Hydroxylamine intermediate1->step2 intermediate2 Isoxazole Ester step2->intermediate2 step3 Ester Hydrolysis intermediate2->step3 product Isoxazole-4-carboxylic Acid step3->product

Caption: Generalized Synthetic Workflow for Isoxazole-4-carboxylic Acids.

Conclusion and Recommendations

The investigation into CAS number 31644-52-7 highlights a critical challenge in chemical data management. While this CAS number is formally associated with this compound, a significant lack of public data for this compound exists. In contrast, the frequently misassociated 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 3919-74-2) is a well-characterized and valuable compound in drug discovery and agrochemical science.

It is imperative for researchers to:

  • Verify Chemical Identity: Always confirm the identity and purity of starting materials using analytical techniques such as NMR, mass spectrometry, and elemental analysis.

  • Cross-Reference CAS Numbers: Use multiple, reputable databases to verify the association between a CAS number and a chemical structure.

  • Consult Safety Data Sheets (SDS): Obtain and review the SDS for the specific CAS number and chemical name from the supplier before handling any chemical.

This guide provides the most comprehensive overview possible based on currently available data and serves as a cautionary example of the importance of due diligence in chemical research.

References

  • PubChem. (n.d.). 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • MySkinRecipes. (n.d.). 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. Retrieved January 27, 2026, from [Link]

  • Global Substance Registration System. (n.d.). 3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYLISOXAZOLE-4-CARBOXYLIC ACID. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • ChemWhat. (n.d.). 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. Retrieved January 27, 2026, from [Link]

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The Pyrrolidine Scaffold: A Cornerstone in Modern Drug Discovery - A Structure-Activity Relationship (SAR) Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Pyrrolidine Ring

The five-membered saturated nitrogen heterocycle, pyrrolidine, stands as one of the most prolific and versatile scaffolds in medicinal chemistry.[1][2] Its prevalence in a multitude of FDA-approved drugs and natural products underscores its importance as a privileged structure in the design of novel therapeutic agents.[1][3] The power of the pyrrolidine ring lies in its unique stereochemical and conformational properties. The sp³-hybridized carbon atoms allow for a three-dimensional exploration of chemical space, a critical feature for achieving high-affinity and selective interactions with biological targets.[2][4] Furthermore, the non-planar, puckered nature of the ring, a phenomenon known as "pseudorotation," can be finely tuned by the strategic placement of substituents, thereby influencing the molecule's overall topography and its binding to enantioselective proteins.[2][4]

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of pyrrolidine derivatives across various therapeutic areas. We will delve into the causal relationships between specific structural modifications and their impact on biological activity, offering insights for researchers, scientists, and drug development professionals engaged in the design of next-generation therapeutics. This guide will move beyond a simple cataloging of compounds to provide a rationale-driven narrative, grounded in experimental evidence and modern computational approaches.

I. The Conformational Landscape: A Key Determinant of Activity

The biological activity of pyrrolidine derivatives is intrinsically linked to the conformation of the five-membered ring. The ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily the "envelope" and "twist" forms. The strategic introduction of substituents can lock the ring into a specific conformation, thereby pre-organizing the molecule for optimal interaction with its biological target.

For instance, the electronegativity of substituents at the C-4 position of a proline scaffold can dictate the ring's pucker. In L-proline, the endo conformer is generally preferred. However, the introduction of a fluorine atom can shift this preference; trans-4-fluoroproline favors the exo envelope conformation, while cis-4-fluoroproline prefers the endo form. This conformational control is a powerful tool in drug design, allowing for the fine-tuning of a molecule's three-dimensional shape to enhance its pharmacological efficacy.[4]

II. SAR in Major Therapeutic Areas

The versatility of the pyrrolidine scaffold is evident in its application across a wide spectrum of diseases. The following sections will explore the SAR of pyrrolidine derivatives in key therapeutic areas, highlighting the critical structural features that govern their activity.

A. Anticancer Agents

Pyrrolidine derivatives have emerged as promising anticancer agents, with diverse mechanisms of action.[5] Their ability to target various cellular pathways involved in cancer progression makes them a rich area of investigation.[5]

One notable class of anticancer pyrrolidine derivatives are spirooxindoles, which often exhibit potent anti-proliferative activities.[5] SAR studies on these compounds have revealed that modifications to both the pyrrolidine and oxindole moieties can significantly impact their efficacy. For example, in a series of spirooxindole-pyrrolidine derivatives, the nature and position of substituents on an aryl ring attached to the pyrrolidine nitrogen were found to be critical for activity against various cancer cell lines.[5]

Poly(ADP-ribose) polymerase (PARP) inhibitors represent another important class of anticancer agents where the pyrrolidine scaffold has been successfully employed. Docking studies have shown that the phenyl ketone fragments of certain pyrrolidine-based PARP-1 inhibitors can bind to key amino acid residues such as Gly-863, Ser-904, and Glu-988 in the enzyme's active site.[4]

Key SAR insights for anticancer pyrrolidine derivatives:

  • Substitution on the Pyrrolidine Ring: The nature, size, and stereochemistry of substituents can influence binding affinity and selectivity.

  • Aromatic Moieties: The presence and substitution pattern of aromatic rings attached to the pyrrolidine scaffold are often crucial for activity.

  • Hybrid Molecules: Combining the pyrrolidine ring with other pharmacologically active scaffolds, such as oxindoles or chalcones, can lead to synergistic effects and enhanced potency.[5]

Compound ClassTargetKey Structural Features for ActivityRepresentative IC50 Values
Spirooxindole-pyrrolidinesVarious cancer cell linesOrtho-substituted aryl ring on the pyrrolidine nitrogen.[5]Approaching 21.8 µM for some derivatives against FaDu cells.[5]
Pyrrolidine-based PARP-1 inhibitorsPARP-1Phenyl ketone fragment for binding to the active site; optimal alkyl chain length (3 carbons) linking to other moieties.[4]Similar to the reference compound veliparib for some derivatives.[4]
B. Central Nervous System (CNS) Agents

The pyrrolidine scaffold is a common feature in drugs targeting the CNS, including anticonvulsants and agents for neurodegenerative diseases.[3]

Anticonvulsants: Pyrrolidine-2,5-diones are a well-established class of anticonvulsant agents. SAR studies have demonstrated that the nature of the substituent at the 3-position of the pyrrolidine-2,5-dione ring is a major determinant of activity and the type of seizure protection offered.[4] For instance, 3-benzhydryl and 3-isopropyl derivatives have shown favorable protection in the subcutaneous pentylenetetrazole (scPTZ) test, which is indicative of activity against absence seizures.[4] In contrast, 3-methyl and unsubstituted derivatives are more active in the maximal electroshock (MES) test, suggesting efficacy against generalized tonic-clonic seizures.[4]

Glutamate Receptor Modulators: Naturally occurring pyrrolidine dicarboxylate derivatives, such as kainic acid, are potent neuroexcitatory agents that act on glutamate receptors in the CNS.[6] These compounds serve as important pharmacological tools for studying glutamatergic neurotransmission and have inspired the design of novel CNS-active agents.[6]

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Some SNRIs, used in the treatment of depression and other mood disorders, feature a 3-amino-pyrrolidine template, highlighting the scaffold's utility in modulating monoamine transporters.[7]

Logical Relationship for Anticonvulsant SAR

G cluster_0 SAR of Pyrrolidine-2,5-dione Anticonvulsants Substituent at C3 Substituent at C3 MES Test Activity MES Test Activity Substituent at C3->MES Test Activity Methyl or Unsubstituted scPTZ Test Activity scPTZ Test Activity Substituent at C3->scPTZ Test Activity Benzhydryl or Isopropyl Generalized Seizures Generalized Seizures MES Test Activity->Generalized Seizures Absence Seizures Absence Seizures scPTZ Test Activity->Absence Seizures

Caption: SAR of Pyrrolidine-2,5-dione Anticonvulsants.

Compound ClassTarget/TestKey Structural Features for ActivityRepresentative ED50 Values
Pyrrolidine-2,5-dionesMES test3-methyl or unsubstituted derivatives.[4]88.2 - 101.5 mg/kg for active compounds.[4]
Pyrrolidine-2,5-dionesscPTZ test3-benzhydryl or 3-isopropyl derivatives.[4]59.7 - 65.7 mg/kg for active compounds.[4]
C. Antiviral Agents

The pyrrolidine ring is a key component of several antiviral drugs, particularly those targeting influenza neuraminidase.[8]

Neuraminidase Inhibitors: A number of potent neuraminidase inhibitors are based on a pyrrolidine scaffold. SAR studies have identified several key interactions between these inhibitors and the enzyme's active site. Docking studies have highlighted the importance of residues such as Trp178, Arg371, and Tyr406 for binding.[5][9] The interactions are often governed by hydrogen bonds and electrostatic forces.[5][9]

Key SAR insights for pyrrolidine-based neuraminidase inhibitors:

  • Stereochemistry: The stereochemistry of the substituents on the pyrrolidine ring is critical for fitting into the active site.

  • Functional Groups: The presence of specific functional groups capable of forming hydrogen bonds with key residues in the active site is essential for potent inhibition.

CompoundTargetKey Structural Features for ActivityIC50 (µM)
OseltamivirInfluenza NeuraminidaseReference compound1.06[8]
Pyrrolidine Derivative 6eInfluenza A Neuraminidase (H3N2)Specific substitutions on the pyrrolidine ring1.56[8]
Pyrrolidine Derivative 9cInfluenza A Neuraminidase (H3N2)Specific substitutions on the pyrrolidine ring2.71[8]
Pyrrolidine Derivative 9eInfluenza A Neuraminidase (H3N2)Specific substitutions on the pyrrolidine ring1.83[8]
Pyrrolidine Derivative 9fInfluenza A Neuraminidase (H3N2)Specific substitutions on the pyrrolidine ring2.34[8]
Pyrrolidine Derivative 10eInfluenza A Neuraminidase (H3N2)Specific substitutions on the pyrrolidine ring2.12[8]
D. Antidiabetic Agents

Pyrrolidine derivatives have shown promise as antidiabetic agents, primarily through the inhibition of enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase, and by acting as agonists for peroxisome proliferator-activated receptors (PPARs).[4][10]

α-Amylase and α-Glucosidase Inhibitors: SAR studies on pyrrolidine-based inhibitors of these enzymes have highlighted the importance of electron-donating groups on aromatic substituents. For example, a para-methoxy group on a phenyl ring attached to the pyrrolidine scaffold was found to significantly enhance inhibitory activity against both enzymes.[10]

PPARα/γ Dual Agonists: Certain 4-benzylpyrrolidine-3-carboxylic acid derivatives have been identified as potent dual agonists of PPARα and PPARγ.[4] The cis-configuration of the substituents at the 3 and 4 positions of the pyrrolidine ring was found to be preferred over the trans orientation for optimal activity.[4]

Polyhydroxylated Pyrrolidines (Aza-sugars): These compounds, which are mimics of carbohydrates, can act as potent inhibitors of glycosidases.[4] Their biological activity is highly dependent on the stereochemistry of the hydroxyl groups.[4]

III. Synthetic Strategies: Building the Pyrrolidine Core

The synthesis of pyrrolidine derivatives can be broadly categorized into two main approaches: the functionalization of a pre-existing pyrrolidine ring (e.g., from proline or hydroxyproline) and the de novo construction of the ring from acyclic precursors.[3] The choice of strategy depends on the desired substitution pattern and stereochemistry.

A powerful and widely used method for the stereoselective synthesis of highly substituted pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles.[11] This reaction allows for the construction of the pyrrolidine ring with excellent control over stereochemistry, particularly when using chiral catalysts.[11]

Experimental Workflow: Catalytic Asymmetric 1,3-Dipolar Cycloaddition

G cluster_0 Asymmetric 1,3-Dipolar Cycloaddition Workflow Iminoester Iminoester Azomethine Ylide Generation Azomethine Ylide Generation Iminoester->Azomethine Ylide Generation Dipolarophile Dipolarophile Cycloaddition Cycloaddition Dipolarophile->Cycloaddition Chiral Catalyst Chiral Catalyst Chiral Catalyst->Azomethine Ylide Generation Azomethine Ylide Generation->Cycloaddition Chiral Pyrrolidine Chiral Pyrrolidine Cycloaddition->Chiral Pyrrolidine

Caption: Asymmetric 1,3-Dipolar Cycloaddition Workflow.

Detailed Experimental Protocol: Synthesis of a Chiral Pyrrolidine via 1,3-Dipolar Cycloaddition

This protocol is a representative example of a silver-catalyzed asymmetric 1,3-dipolar cycloaddition for the synthesis of a highly functionalized pyrrolidine.

Materials:

  • Iminoester (1.0 equiv)

  • Dipolarophile (e.g., dimethyl fumarate, 1.2 equiv)

  • Silver acetate (AgOAc) (5 mol%)

  • Chiral ligand (e.g., (R)-Fesulphos) (5.5 mol%)

  • Anhydrous toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add silver acetate and the chiral ligand.

  • Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Add the iminoester and the dipolarophile to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or slightly elevated) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired chiral pyrrolidine derivative.

Self-Validation: The stereochemical outcome of the reaction should be verified by chiral HPLC analysis to determine the enantiomeric excess (ee), and the diastereomeric ratio (dr) can be determined by ¹H NMR spectroscopy of the crude reaction mixture. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

IV. Modern Approaches to SAR: The Role of Computational Chemistry

Modern drug discovery relies heavily on computational methods to guide the design and optimization of new drug candidates. For pyrrolidine derivatives, techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are invaluable tools for understanding their SAR.[1][2][9]

3D-QSAR studies , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can generate predictive models that correlate the three-dimensional properties of molecules with their biological activities.[2][5] These models can provide insights into the favorable and unfavorable steric, electrostatic, and hydrophobic regions for ligand binding, thereby guiding the design of more potent analogs.[2][5]

Molecular docking simulations can predict the binding mode of pyrrolidine derivatives within the active site of their target protein.[9][12] This information is crucial for understanding the key interactions that govern binding affinity and selectivity, and for designing modifications that can enhance these interactions.[9] For example, docking studies on pyrrolidine-based neuraminidase inhibitors have been instrumental in elucidating the hydrogen bonding and electrostatic interactions with key residues in the active site.[5][9]

V. Future Perspectives and Conclusion

The pyrrolidine scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. Future research in this area will likely focus on several key aspects:

  • Novel Synthetic Methodologies: The development of new, more efficient, and stereoselective methods for the synthesis of complex pyrrolidine derivatives will remain a priority.

  • Expansion of Biological Targets: The exploration of pyrrolidine derivatives against new and challenging biological targets will undoubtedly lead to the discovery of novel therapeutic agents for a wide range of diseases.

  • Integration of Computational and Experimental Approaches: A synergistic approach that combines computational design with experimental synthesis and biological evaluation will be crucial for accelerating the discovery and development of new pyrrolidine-based drugs.

References

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  • Abzalova, D. R., Zagitov, A. F., & Dzhemilev, U. M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. [Link]

  • Hernandez-Ibanez, S., Soares do Rego Barros, O., Lahosa, A., & Viso, A. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(40), 7356–7361. [Link]

  • Wang, Y., & Yang, L. (2012). Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors. Chemical Biology & Drug Design, 79(5), 842-851. [Link]

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  • Bhat, M. A., Al-Omar, M. A., & Amir, M. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Journal of Molecular Structure, 1279, 135022. [Link]

  • Poyraz, S., Belveren, S., Senturk, M., & Yilmaz, I. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. [Link]

  • El-Malah, A. A., Al-Harbi, N. O., & El-Sayed, M. A. A. (2023). Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques. Journal of Biomolecular Structure & Dynamics, 41(4), 1369-1386. [Link]

  • Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Journal of Molecular Structure, 1286, 135541. [Link]

  • Roy, K., & Sanyal, I. (2012). Virtual screening and QSAR study of some pyrrolidine derivatives as α-mannosidase inhibitors for binding feature analysis. Medicinal Chemistry Research, 21(12), 4063–4074. [Link]

  • Zhang, J., Wang, Q., Fang, H., Xu, W., Liu, A., & Du, G. (2007). Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors. Bioorganic & Medicinal Chemistry, 15(7), 2749–2758. [Link]

  • Zhang, J., Xu, W., Liu, A., & Du, G. (2008). Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors. Medicinal Chemistry, 4(3), 206-209. [Link]

  • Roy, S., & Gribble, G. W. (2012). A Concise Route to the Chiral Pyrrolidine Core of Selective Inhibitors of Neuronal Nitric Oxide. Molecules, 17(10), 11847–11855. [Link]

  • Sabeena, S., & Rajan, S. (2023). Molecular docking analysis of pyrrole derivatives with different breast cancer targets. World Journal of Pharmaceutical Research, 12(12), 1162-1175. [Link]

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Spectroscopic Scrutiny of 2-(Pyrrolidin-1-ylsulfonyl)ethanamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-(Pyrrolidin-1-ylsulfonyl)ethanamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this molecule. While direct experimental data for this specific compound is not widely available in public repositories, this guide synthesizes information from analogous structures and fundamental spectroscopic principles to provide a robust predictive analysis.

Introduction: The Structural Significance of this compound

This compound is a bifunctional molecule incorporating a pyrrolidine ring, a sulfonamide linker, and a primary amino group. The pyrrolidine moiety is a prevalent scaffold in numerous biologically active compounds. The sulfonamide group is a well-established pharmacophore known for its diverse therapeutic applications, including antibacterial and diuretic activities. The terminal primary amine offers a reactive handle for further chemical modifications, making this compound a potentially valuable building block in medicinal chemistry.

Accurate structural elucidation through spectroscopic methods is paramount for any new chemical entity. This guide provides a detailed roadmap for the characterization of this compound, explaining the causality behind the expected spectral features.

Molecular Structure and Key Functional Groups

To understand the spectroscopic properties of this compound, it is essential to first visualize its molecular architecture.

MS_Fragmentation M [M+H]⁺ m/z 179 F1 Loss of CH₂=NH₂⁺ (m/z 30) Fragment at m/z 149 M->F1 - C₂H₅N F2 Loss of SO₂ (m/z 64) Fragment at m/z 115 M->F2 - SO₂ F3 Loss of C₂H₄NH₂ (m/z 44) Fragment at m/z 135 M->F3 - C₂H₄NH₂ F4 Pyrrolidine Ring Opening Followed by fragmentation M->F4 F5 Cleavage of S-N bond M->F5

An In-Depth Technical Guide to the Physicochemical Properties of N-Sulfonylated β-Aminoethylamines for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-sulfonylated β-aminoethylamines represent a critical scaffold in modern medicinal chemistry, forming the backbone of numerous therapeutic agents. Their clinical and pharmacological success is intrinsically linked to a finely tuned set of physicochemical properties. This guide provides an in-depth exploration of these properties, including acidity/basicity (pKa), lipophilicity (logP/logD), aqueous solubility, and hydrogen bonding capacity. We will delve into the structural nuances that govern these characteristics, provide field-proven experimental protocols for their accurate determination, and analyze their collective impact on the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of drug candidates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to rationally design and optimize N-sulfonylated β-aminoethylamine-based molecules with enhanced therapeutic potential.

Introduction

The N-Sulfonylated β-Aminoethylamine Scaffold: A Privileged Structure

The N-sulfonylated β-aminoethylamine motif is a cornerstone of contemporary drug design. It is characterized by a flexible ethylamine linker flanked by a basic amine and an acidic sulfonamide group. This arrangement of functional groups imparts a unique combination of properties that are highly desirable for interacting with biological targets and navigating complex physiological environments. The sulfonamide group (-SO₂NH-) is a versatile functional group found in a wide array of drugs, including antibacterial agents, diuretics, and anticancer therapies.[1][2] Its ability to act as a hydrogen bond donor and acceptor, coupled with its electron-withdrawing nature, allows for potent and specific interactions with protein active sites. The β-aminoethylamine portion provides a basic center, crucial for salt formation and aqueous solubility, and serves as a key anchoring point for further chemical modification to tune the molecule's properties.

The Central Role of Physicochemical Properties in Drug Efficacy

The journey of a drug molecule from administration to its site of action is a complex odyssey governed by its physicochemical properties. For a drug to be effective, it must possess an optimal balance of solubility to dissolve in physiological fluids, lipophilicity to cross cellular membranes, and appropriate ionization states to interact with its target and avoid unwanted off-target effects. These properties are not independent variables but are intricately interconnected. Understanding and controlling these characteristics are paramount in the early stages of drug discovery to mitigate the risk of late-stage failures due to poor pharmacokinetic profiles.[3] This guide will systematically dissect the key physicochemical properties of N-sulfonylated β-aminoethylamines and provide the technical foundation for their rational modulation.

Synthesis and Chemical Space

General Synthetic Routes

The construction of N-sulfonylated β-aminoethylamines is typically achieved through straightforward and robust chemical transformations. A common and efficient method involves the reaction of a primary or secondary β-aminoethylamine with a sulfonyl chloride in the presence of a suitable base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.[4][5] The choice of solvent is often a non-polar aprotic solvent like dichloromethane or tetrahydrofuran.

Another synthetic strategy involves the N-alkylation of a primary sulfonamide with a suitable β-aminoethyl halide.[6] The versatility of these synthetic routes allows for the introduction of a wide range of substituents on both the sulfonyl group (R¹) and the amine (R² and R³), enabling a broad exploration of chemical space to optimize the physicochemical and pharmacological properties of the final compound.

Core Physicochemical Properties

The therapeutic utility of N-sulfonylated β-aminoethylamines is dictated by a delicate balance of several key physicochemical properties.

Acidity/Basicity (pKa)

The ionization state of a drug molecule at physiological pH (typically around 7.4) is a critical determinant of its absorption, distribution, and target engagement. N-sulfonylated β-aminoethylamines are amphoteric molecules, possessing both an acidic sulfonamide proton and a basic amino group.

  • The Sulfonamide Group (Acidic pKa): The proton on the sulfonamide nitrogen is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. The pKa of the sulfonamide proton typically ranges from 8 to 11, but this can be significantly influenced by the nature of the R¹ substituent.[7][8][9] Electron-withdrawing groups on R¹ will lower the pKa, making the sulfonamide more acidic, while electron-donating groups will have the opposite effect.

  • The Amino Group (Basic pKa): The terminal amino group is basic and will be protonated at physiological pH. Its pKa generally falls in the range of 9 to 11. The substituents on the amine (R² and R³) also modulate its basicity.

The interplay of these two pKa values determines the overall charge of the molecule at a given pH, which in turn profoundly impacts its solubility, membrane permeability, and binding to plasma proteins.

Table 1: Representative pKa Values for a Hypothetical Series of N-Sulfonylated β-Aminoethylamines

Compound IDR¹ (on Sulfonyl)R² (on Amine)Sulfonamide pKa (Acidic)Amine pKa (Basic)Predominant form at pH 7.4
A-01 4-MethylphenylH10.29.8Cationic
A-02 4-ChlorophenylH9.59.7Cationic
A-03 4-NitrophenylH8.89.6Cationic
B-01 PhenylMethyl10.510.1Cationic
B-02 PhenylEthyl10.610.2Cationic
Lipophilicity (logP/logD)

Lipophilicity, the affinity of a molecule for a non-polar environment, is a crucial factor for membrane permeation and is often a key driver of target affinity.[10] It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water.

For ionizable molecules like N-sulfonylated β-aminoethylamines, the distribution coefficient (logD) is a more physiologically relevant parameter as it considers the partition of all ionic species at a specific pH.[11] The lipophilicity of these compounds is a composite of the contributions from the various substituents (R¹, R², R³). Aromatic and aliphatic groups will increase logP, while polar functional groups will decrease it. The sulfonamide group itself is relatively polar and contributes to lowering the overall lipophilicity.

Table 2: Lipophilicity Data for a Hypothetical Series of N-Sulfonylated β-Aminoethylamines

Compound IDR¹ (on Sulfonyl)R² (on Amine)cLogPExperimental logD at pH 7.4
A-01 4-MethylphenylH2.51.2
A-02 4-ChlorophenylH3.01.7
A-03 4-NitrophenylH2.31.0
B-01 PhenylMethyl2.81.5
B-02 PhenylEthyl3.21.9
Aqueous Solubility

Adequate aqueous solubility is a prerequisite for a drug to be absorbed and distributed throughout the body.[12][13] The solubility of N-sulfonylated β-aminoethylamines is a complex interplay of their lipophilicity, pKa, and the energetic cost of disrupting the crystal lattice. Generally, higher lipophilicity and stronger crystal packing lead to lower solubility.

The ionizable nature of these compounds can be leveraged to enhance solubility. The basic amine allows for the formation of soluble salts with pharmaceutically acceptable acids. The acidic sulfonamide can also form salts with strong bases, although this is less common for oral formulations. The pH of the medium has a significant impact on solubility; these compounds typically exhibit higher solubility at pH values where they are ionized.

Table 3: Aqueous Solubility Data for a Hypothetical Series of N-Sulfonylated β-Aminoethylamines

Compound IDR¹ (on Sulfonyl)R² (on Amine)Kinetic Solubility at pH 7.4 (µM)
A-01 4-MethylphenylH150
A-02 4-ChlorophenylH80
A-03 4-NitrophenylH200
B-01 PhenylMethyl120
B-02 PhenylEthyl65
Hydrogen Bonding Capacity

The ability to form hydrogen bonds is fundamental to a drug's interaction with its biological target and its overall physicochemical properties.[14][15] The N-sulfonylated β-aminoethylamine scaffold possesses multiple sites for hydrogen bonding.

  • Hydrogen Bond Donors: The sulfonamide N-H and the amine N-H (in its protonated state) are potent hydrogen bond donors.

  • Hydrogen Bond Acceptors: The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors.[16] The nitrogen of the unprotonated amine can also act as an acceptor.

This rich hydrogen bonding capability allows for specific and high-affinity binding to protein targets. However, an excessive number of hydrogen bond donors and acceptors can negatively impact membrane permeability.

Experimental Determination of Physicochemical Properties

Accurate and reproducible experimental data are the bedrock of successful drug discovery. The following are standard, field-proven protocols for determining the key physicochemical properties of N-sulfonylated β-aminoethylamines.

Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa values of ionizable compounds.[17][18][19]

Objective: To determine the acidic and basic pKa values of an N-sulfonylated β-aminoethylamine.

Materials and Apparatus:

  • Calibrated pH meter with a combination glass electrode

  • Automated titrator or manual burette (Class A)

  • Magnetic stirrer and stir bar

  • Jacketed titration vessel connected to a water bath for temperature control (25 °C)

  • Standardized 0.1 M hydrochloric acid (HCl)

  • Standardized 0.1 M sodium hydroxide (NaOH)

  • Potassium chloride (KCl) for maintaining constant ionic strength

  • Test compound (1-5 mg)

  • Deionized water, purged with nitrogen to remove dissolved CO₂

Procedure:

  • Sample Preparation: Accurately weigh the test compound and dissolve it in a known volume of deionized water to create a solution of approximately 1 mM.[17][18] Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.[17]

  • Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) at 25 °C.[17]

  • Titration (Acidification): Place the sample solution in the titration vessel and begin stirring.[17][18] Immerse the pH electrode. Titrate the solution with standardized 0.1 M HCl in small, precise increments. Record the pH and the volume of titrant added after each addition, allowing the reading to stabilize. Continue the titration until the pH is approximately 2.

  • Titration (Basification): From the lowest pH point, titrate the solution with standardized 0.1 M NaOH in small increments. Record the pH and volume of titrant at each step. Continue the titration until the pH is approximately 12.

  • Data Analysis: Plot pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.[20] The equivalence points are identified as the points of maximum slope (inflection points) in the curve. Specialized software can be used for precise determination of the pKa values from the titration data.

Protocol: logP/logD Determination by the Shake-Flask Method

The shake-flask method is the gold standard for determining lipophilicity due to its direct measurement of partitioning.[11][21][22]

Objective: To determine the logD of an N-sulfonylated β-aminoethylamine at pH 7.4.

Materials and Apparatus:

  • 1-Octanol (pre-saturated with buffer)

  • Phosphate buffer (pH 7.4, pre-saturated with 1-octanol)

  • Test compound

  • Glass vials with Teflon-lined caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Phase Preparation: Prepare a phosphate buffer solution at pH 7.4. Mix equal volumes of the buffer and 1-octanol in a separatory funnel and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of the test compound in the aqueous buffer. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: In a glass vial, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated 1-octanol.[10][23] The volume ratio can be adjusted depending on the expected lipophilicity.

  • Equilibration: Cap the vial tightly and shake it for a sufficient time (e.g., 1-3 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 rpm for 15 minutes) to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the aqueous and the octanol phases. Analyze the concentration of the compound in each phase using a validated analytical method.

  • Calculation: The distribution coefficient (D) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logD is the base-10 logarithm of this value.

Protocol: Kinetic Solubility Assay using Nephelometry

Kinetic solubility is a high-throughput method used in early drug discovery to estimate the solubility of compounds from a DMSO stock solution.[24][25][26]

Objective: To determine the kinetic aqueous solubility of an N-sulfonylated β-aminoethylamine.

Materials and Apparatus:

  • Test compound dissolved in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microtiter plates

  • Plate reader with nephelometry or light scattering detection capabilities

  • Automated liquid handler (optional, for high-throughput)

Procedure:

  • Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.[27] Include wells with only DMSO as a negative control.

  • Buffer Addition: Add the aqueous buffer to each well to achieve the desired final compound concentration and a low final DMSO concentration (typically ≤1%).[27]

  • Incubation and Mixing: Mix the contents of the plate thoroughly and incubate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours).[24]

  • Measurement: Measure the light scattering or turbidity in each well using the plate reader. The point at which a significant increase in light scattering is observed compared to the control indicates the precipitation of the compound, and thus its kinetic solubility limit.

Structure-Property Relationships and Implications for Drug Development

The ultimate goal of characterizing physicochemical properties is to understand how they collectively influence a compound's ADME profile and, consequently, its in vivo efficacy and safety.

The Interplay of Physicochemical Properties and ADME

The relationship between the core physicochemical properties and the ADME profile of N-sulfonylated β-aminoethylamines is complex and multifaceted.[28][29]

  • Absorption: Oral absorption is favored by a balance of good solubility and sufficient lipophilicity to cross the gut wall. The pKa of the amino group is particularly important, as its positive charge at intestinal pH can reduce permeability.

  • Distribution: After absorption, a drug's distribution is influenced by its lipophilicity and plasma protein binding. Highly lipophilic compounds tend to have a larger volume of distribution and may accumulate in fatty tissues.

  • Metabolism: The metabolic stability of the compound is influenced by its structure. The N-sulfonylated β-aminoethylamine scaffold can be susceptible to N-dealkylation and oxidation by cytochrome P450 enzymes. Modifying substituents can block or slow these metabolic pathways.

  • Excretion: The route of excretion (renal or hepatic) is determined by the compound's polarity and size. More polar, water-soluble compounds are typically cleared by the kidneys.

The diagram below illustrates the critical relationships between the fundamental physicochemical properties and the resulting ADME characteristics that determine the success of a drug candidate.

ADME_Interplay cluster_physchem Core Physicochemical Properties cluster_adme ADME Profile cluster_outcome Therapeutic Outcome pKa pKa (Ionization) Absorption Absorption pKa->Absorption Permeability, Solubility Distribution Distribution pKa->Distribution Plasma Protein Binding Excretion Excretion pKa->Excretion Renal Clearance logP_logD Lipophilicity (logP/logD) logP_logD->Absorption Membrane Permeation logP_logD->Distribution Tissue Penetration, Vd Metabolism Metabolism logP_logD->Metabolism CYP450 Interactions logP_logD->Excretion Biliary Clearance Solubility Aqueous Solubility Solubility->Absorption Dissolution Rate Solubility->Excretion Renal Clearance H_Bonding Hydrogen Bonding H_Bonding->Absorption Permeability (Polar Surface Area) H_Bonding->Distribution Target Binding Efficacy Efficacy & Potency Absorption->Efficacy Distribution->Efficacy Safety Safety & Toxicity Metabolism->Safety Excretion->Safety

Caption: Interplay of Physicochemical Properties and ADME.

Case Studies and Predictive Modeling

Numerous studies have demonstrated the successful optimization of N-sulfonylated β-aminoethylamine drug candidates by systematically modifying their physicochemical properties.[30][31][32][33][34] For instance, reducing the lipophilicity of a lead compound can decrease its metabolic liability and improve its oral bioavailability.[28] Fine-tuning the pKa of the sulfonamide can enhance target engagement by ensuring the optimal ionization state in the active site.

In addition to experimental determination, in silico predictive models are increasingly used to estimate the physicochemical properties of virtual compounds before their synthesis.[3][35] These models, based on quantitative structure-property relationships (QSPR), can significantly accelerate the design-make-test-analyze cycle in drug discovery.

Conclusion and Future Perspectives

The N-sulfonylated β-aminoethylamine scaffold will undoubtedly continue to be a rich source of novel therapeutic agents. A deep and quantitative understanding of the physicochemical properties discussed in this guide is not merely an academic exercise but a fundamental requirement for the rational design of safe and effective medicines. The ability to prospectively tune pKa, lipophilicity, solubility, and hydrogen bonding capacity allows medicinal chemists to navigate the complex landscape of ADME and deliver drug candidates with a higher probability of clinical success.

Future advancements in this field will likely involve the integration of more sophisticated computational models with high-throughput experimental platforms to create a more predictive and efficient drug discovery engine. As our understanding of the intricate links between molecular properties and biological outcomes continues to grow, so too will our ability to design the next generation of innovative therapies based on this remarkable chemical scaffold.

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Sources

Methodological & Application

Application Notes and Protocols for 2-(Pyrrolidin-1-ylsulfonyl)ethanamine in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of 2-(Pyrrolidin-1-ylsulfonyl)ethanamine as a Novel Ligand

The exploration of novel chemical entities for their therapeutic potential is a cornerstone of drug discovery. This compound, a compound featuring a flexible ethylamine chain linked to a pyrrolidine ring via a sulfonyl group, represents an intriguing candidate for investigation as a receptor ligand. The pyrrolidine ring is a common scaffold in numerous biologically active compounds, valued for its ability to introduce conformational rigidity and explore three-dimensional chemical space.[1] The sulfonyl group, also prevalent in medicinal chemistry, can act as a hydrogen bond acceptor and influence the electronic properties of the molecule, contributing to its binding affinity and selectivity for a target receptor.[2][3][4]

Derivatives containing the pyrrolidin-1-ylsulfonyl moiety have been identified as components of potent kinase inhibitors, such as those targeting FLT3-ITD in acute myeloid leukemia, and as antagonists for G-protein coupled receptors like the κ-opioid receptor.[5][6][7] These precedents suggest that this compound could interact with a range of biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically evaluate this compound as a ligand in receptor binding assays. It offers detailed protocols and explains the rationale behind the experimental design, ensuring scientific integrity and generating reliable data.

Part 1: Foundational Principles of Receptor Binding Assays

Receptor binding assays are fundamental in pharmacology for quantifying the interaction between a ligand and its receptor. The primary objective is to determine the binding affinity (typically expressed as the dissociation constant, Kd) and the density of binding sites (Bmax).[8][9] These assays can be configured in several formats, with the choice depending on the nature of the ligand, the receptor source, and the available detection methods.

Key Assay Formats:
  • Saturation Binding Assays: Used to determine the Kd and Bmax of a radiolabeled ligand. In this setup, increasing concentrations of the radiolabeled ligand are incubated with a fixed amount of receptor preparation until equilibrium is reached.[8][10]

  • Competition (Displacement) Binding Assays: Employed to determine the binding affinity of an unlabeled ligand (the "competitor," in this case, this compound) by measuring its ability to displace a labeled ligand of known affinity from the receptor.[8][11] The resulting value is the inhibition constant (Ki).

  • Kinetic Binding Assays: These experiments measure the rates of association (kon) and dissociation (koff) of a ligand, from which the Kd (koff/kon) can be calculated.[8]

Causality in Experimental Design: Why Every Step Matters

The reliability of binding data hinges on meticulous experimental design. Key considerations include:

  • Receptor Source: The choice of receptor preparation (e.g., isolated cell membranes, purified recombinant protein, whole cells) can significantly impact the binding characteristics. The source should be consistent across experiments to ensure data comparability.

  • Buffer Composition: The pH, ionic strength, and presence of specific ions in the assay buffer can influence ligand binding.[12] It is crucial to use a buffer that maintains the stability and native conformation of the receptor.

  • Incubation Time and Temperature: The incubation must be long enough to allow the binding reaction to reach equilibrium.[8][12] The temperature should be kept constant as it can affect binding affinity.[12]

  • Separation of Bound and Free Ligand: A critical step is the rapid and complete separation of the receptor-ligand complex from the unbound ligand. Common methods include filtration and centrifugation.[8][10]

  • Defining Non-Specific Binding: Non-specific binding is the interaction of the ligand with non-receptor components. It is determined by measuring binding in the presence of a high concentration of an unlabeled competing ligand that saturates the target receptors.[8][10]

Part 2: Experimental Protocols for this compound

Given that this compound is an unlabeled compound, a competition binding assay is the most appropriate starting point, assuming a suitable radiolabeled ligand for the putative target receptor is available.

Hypothetical Target: A G-Protein Coupled Receptor (GPCR)

Based on the structural similarities of the pyrrolidin-1-ylsulfonyl moiety to known GPCR ligands, we will proceed with a hypothetical protocol for a generic GPCR expressed in a recombinant cell line (e.g., HEK293 cells).

Protocol 1: Membrane Preparation from Transfected HEK293 Cells
  • Cell Culture: Culture HEK293 cells expressing the target GPCR to confluency.

  • Harvesting: Gently scrape the cells into ice-cold phosphate-buffered saline (PBS).

  • Centrifugation: Pellet the cells by centrifugation at 1000 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer or sonication.

  • Isolation of Membranes: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer. Repeat the centrifugation.

  • Final Preparation: Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay). Store the membrane aliquots at -80°C.

Protocol 2: Competition Radioligand Binding Assay

This protocol aims to determine the Ki of this compound.

Table 1: Reagents and Buffers for Competition Binding Assay

Reagent/BufferCompositionPurpose
Assay Buffer50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4Provides a stable environment for receptor-ligand binding. BSA is included to reduce non-specific binding to tube walls.
Radiolabeled Ligand[3H]-Labeled standard antagonist for the target GPCRThe probe to be displaced by the test compound.
Unlabeled CompetitorThis compoundThe test compound whose affinity is to be determined.
Non-Specific Binding ControlHigh concentration (e.g., 10 µM) of a known, unlabeled antagonistUsed to saturate the receptors and determine the level of non-specific binding of the radioligand.
Receptor PreparationMembranes from cells expressing the target GPCRSource of the target receptor.

Step-by-Step Methodology:

  • Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer. The concentration range should typically span from 10-12 M to 10-5 M.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, radiolabeled ligand (at a concentration close to its Kd), and receptor membranes.

    • Non-Specific Binding: Assay buffer, radiolabeled ligand, non-specific binding control, and receptor membranes.

    • Competition: Assay buffer, radiolabeled ligand, varying concentrations of this compound, and receptor membranes.

  • Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the bound from the free radioligand.[8]

  • Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any unbound radioligand.[8]

  • Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

Data Analysis and Interpretation
  • Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

  • Generate Competition Curve: Plot the percentage of specific binding of the radiolabeled ligand as a function of the log concentration of this compound.

  • Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Table 2: Example Data from a Hypothetical Competition Binding Assay

[this compound] (M)% Specific Binding
1.00E-1198.5
1.00E-1095.2
1.00E-0980.1
1.00E-0852.3
1.00E-0725.6
1.00E-0610.8
1.00E-055.1

This is example data and does not represent actual experimental results.

Part 3: Visualization of Workflows and Pathways

Experimental Workflow Diagram

G cluster_prep Receptor Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture harvesting Cell Harvesting cell_culture->harvesting lysis Cell Lysis & Homogenization harvesting->lysis centrifugation Membrane Isolation lysis->centrifugation quantification Protein Quantification centrifugation->quantification assay_setup Assay Plate Setup (Total, NSB, Competition) quantification->assay_setup Receptor Membranes incubation Incubation to Equilibrium assay_setup->incubation filtration Rapid Filtration incubation->filtration washing Filter Washing filtration->washing counting Scintillation Counting washing->counting calc_specific Calculate Specific Binding counting->calc_specific Raw CPM Data plot_curve Plot Competition Curve calc_specific->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50 calc_ki Calculate Ki calc_ic50->calc_ki

Caption: Workflow for determining the binding affinity of this compound.

Hypothetical GPCR Signaling Pathway

G cluster_membrane Cell Membrane Ligand This compound (Antagonist) Receptor GPCR Ligand->Receptor Binding G_Protein G Protein (αβγ) Receptor->G_Protein Blocks Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector No Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Basal Activity Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Hypothetical antagonistic action at a GPCR signaling pathway.

Conclusion and Future Directions

This application note provides a robust framework for the initial characterization of this compound in receptor binding assays. By following these detailed protocols, researchers can generate high-quality, reproducible data to determine the binding affinity of this novel compound for a chosen receptor target. A positive result from these binding studies, indicating significant affinity, would warrant further investigation into its functional activity (i.e., whether it acts as an agonist, antagonist, or allosteric modulator) and its selectivity against a panel of other receptors. Such a systematic approach is essential for elucidating the pharmacological profile of new chemical entities and assessing their therapeutic potential.

References

  • Horký, P., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry. Available at: [Link]

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The Strategic Utility of 2-(Pyrrolidin-1-ylsulfonyl)ethanamine in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolidine Sulfonamide Moiety as a Privileged Scaffold

In the landscape of contemporary drug discovery and medicinal chemistry, the pyrrolidine ring and sulfonamide functional group are independently recognized as "privileged structures."[1][2][3][4] The pyrrolidine scaffold, a five-membered saturated nitrogen heterocycle, offers a three-dimensional geometry that is advantageous for exploring chemical space and achieving specific ligand-receptor interactions.[1] Similarly, the sulfonamide group is a cornerstone in the design of a wide array of therapeutic agents, owing to its ability to act as a hydrogen bond donor and acceptor, and its metabolic stability.[5] The strategic combination of these two pharmacophores in the form of a pyrrolidin-1-ylsulfonyl ethylamine backbone presents a versatile and powerful intermediate for the synthesis of novel heterocyclic compounds with significant biological potential.[4]

This technical guide provides a comprehensive overview of the synthesis and application of 2-(pyrrolidin-1-ylsulfonyl)ethanamine. We will delve into detailed, field-proven protocols for its preparation and demonstrate its utility as a key building block in the construction of medicinally relevant heterocyclic systems. The methodologies presented herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles that govern the selection of reagents and reaction conditions.

Synthesis of the Key Intermediate: this compound

The synthesis of this compound is most effectively achieved through a multi-step sequence starting from readily available taurine (2-aminoethanesulfonic acid). The strategy involves the protection of the primary amine, conversion of the sulfonic acid to a reactive sulfonyl chloride, subsequent reaction with pyrrolidine to form the sulfonamide, and finally, deprotection to yield the target primary amine.

G cluster_synthesis Synthetic Workflow for this compound Taurine Taurine Protected_Taurine N-Phthaloyl-2-aminoethanesulfonic acid Taurine->Protected_Taurine Phthalic Anhydride Sulfonyl_Chloride N-Phthaloyl-2-aminoethanesulfonyl chloride Protected_Taurine->Sulfonyl_Chloride PCl5 or SOCl2 Protected_Product N-(2-(Pyrrolidin-1-ylsulfonyl)ethyl)phthalimide Sulfonyl_Chloride->Protected_Product Pyrrolidine, Base Final_Product This compound Protected_Product->Final_Product Hydrazine Monohydrate

Caption: Synthetic pathway for this compound.

Protocol 1: Synthesis of N-Phthaloyl-2-aminoethanesulfonic acid

The initial step involves the protection of the primary amine of taurine to prevent unwanted side reactions during the subsequent chlorination step. Phthalic anhydride is an excellent choice for this purpose, forming a stable phthalimide group.

Materials:

  • Taurine

  • Phthalic anhydride

  • Triethylamine

  • Pyridine (solvent)

Procedure:

  • To a stirred suspension of taurine (1.0 eq) in pyridine, add triethylamine (1.1 eq).

  • Add phthalic anhydride (1.1 eq) portion-wise to the mixture.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with concentrated HCl to a pH of ~2 to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield N-phthaloyl-2-aminoethanesulfonic acid.

Causality: The use of a high-boiling solvent like pyridine facilitates the dehydration required for imide formation. Triethylamine acts as a base to deprotonate the sulfonic acid, improving its solubility and reactivity.

Protocol 2: Synthesis of N-Phthaloyl-2-aminoethanesulfonyl chloride

The sulfonic acid is converted to the more reactive sulfonyl chloride, which will readily react with amines.

Materials:

  • N-Phthaloyl-2-aminoethanesulfonic acid

  • Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM) (solvent)

Procedure:

  • Suspend N-phthaloyl-2-aminoethanesulfonic acid (1.0 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add PCl₅ (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours. The suspension should become a clear solution.

  • Monitor the reaction by quenching a small aliquot with methanol and analyzing by TLC or LC-MS.

  • Once the reaction is complete, evaporate the solvent and excess reagent under reduced pressure to obtain the crude sulfonyl chloride, which is typically used immediately in the next step.

Causality: PCl₅ is a powerful chlorinating agent for sulfonic acids. The reaction is performed under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride product.

Protocol 3: Synthesis of N-(2-(Pyrrolidin-1-ylsulfonyl)ethyl)phthalimide

The sulfonyl chloride is reacted with pyrrolidine to form the sulfonamide bond.

Materials:

  • N-Phthaloyl-2-aminoethanesulfonyl chloride

  • Pyrrolidine

  • Triethylamine or Pyridine (base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

Procedure:

  • Dissolve the crude N-phthaloyl-2-aminoethanesulfonyl chloride (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • In a separate flask, dissolve pyrrolidine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the pyrrolidine solution dropwise to the sulfonyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to afford the pure protected product.

Causality: Triethylamine is used as a base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. The aqueous workup removes unreacted starting materials and salts.

Protocol 4: Synthesis of this compound

The final step is the deprotection of the phthalimide group to reveal the desired primary amine.

Materials:

  • N-(2-(Pyrrolidin-1-ylsulfonyl)ethyl)phthalimide

  • Hydrazine monohydrate

  • Ethanol (solvent)

Procedure:

  • Dissolve the protected sulfonamide (1.0 eq) in ethanol.

  • Add hydrazine monohydrate (2.0-3.0 eq) to the solution.

  • Heat the mixture to reflux for 2-4 hours. A voluminous white precipitate (phthalhydrazide) will form.

  • Cool the reaction mixture to room temperature and filter off the precipitate.

  • Wash the precipitate with cold ethanol.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • The resulting crude product can be purified by distillation under reduced pressure or by crystallization of its salt (e.g., hydrochloride) to yield this compound.

Causality: Hydrazine attacks the carbonyl groups of the phthalimide, leading to the formation of a stable six-membered ring (phthalhydrazide) and the release of the free primary amine.

Application in Heterocyclic Synthesis

This compound is a bifunctional molecule that can be utilized in various ways to construct heterocyclic rings. Below are two representative protocols demonstrating its versatility.

Application 1: Synthesis of a Substituted Pyrimidine

This protocol demonstrates the use of this compound in a cyclocondensation reaction with a 1,3-dicarbonyl compound to form a dihydropyrimidine, which can be subsequently oxidized to the corresponding pyrimidine.

G cluster_pyrimidine Pyrimidine Synthesis Workflow Intermediate This compound Condensation Cyclocondensation Intermediate->Condensation Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) Dicarbonyl->Condensation Dihydropyrimidine Dihydropyrimidine Intermediate Condensation->Dihydropyrimidine Oxidation Oxidation Dihydropyrimidine->Oxidation Pyrimidine Substituted Pyrimidine Oxidation->Pyrimidine

Caption: Workflow for the synthesis of substituted pyrimidines.

Protocol 5: Synthesis of a 2-(2-(Pyrrolidin-1-ylsulfonyl)ethyl)amino-substituted Pyrimidine

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Potassium carbonate (K₂CO₃)

  • Ethanol (solvent)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for oxidation

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add acetylacetone (1.0 eq) and potassium carbonate (1.2 eq).

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude dihydropyrimidine intermediate.

  • Dissolve the crude intermediate in a suitable solvent such as dioxane or toluene.

  • Add DDQ (1.1 eq) and heat the mixture to 80-100 °C for 2-4 hours.

  • Cool the reaction, filter off the precipitated hydroquinone, and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the desired substituted pyrimidine.

Mechanistic Insight: The reaction proceeds via an initial Michael addition of the primary amine to one of the carbonyls of the acetylacetone, followed by intramolecular cyclization and dehydration to form the dihydropyrimidine ring. Subsequent oxidation with DDQ aromatizes the ring to the pyrimidine.

Application 2: Synthesis of Substituted Imidazo[1,2-b]pyridazines

In this application, a derivative of the title compound, 4-(pyrrolidin-1-ylsulfonyl)aniline, is used as a nucleophile in the construction of a fused heterocyclic system, a common strategy in the development of kinase inhibitors.[6][7]

Protocol 6: Synthesis of an 8-(4-(Pyrrolidin-1-ylsulfonyl)phenylamino)imidazo[1,2-b]pyridazine Derivative [6][7]

Materials:

  • 3-Bromo-6,8-dichloroimidazo[1,2-b]pyridazine (starting material)

  • 4-(Pyrrolidin-1-ylsulfonyl)aniline

  • Potassium tert-butoxide (t-BuOK)

  • N,N-Dimethylformamide (DMF) (solvent)

Procedure:

  • To a solution of 3-bromo-6,8-dichloroimidazo[1,2-b]pyridazine (1.0 eq) in anhydrous DMF, add 4-(pyrrolidin-1-ylsulfonyl)aniline (1.1 eq).

  • Cool the mixture to 0 °C and add potassium tert-butoxide (1.2 eq) portion-wise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, quench the reaction by the addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired substituted imidazo[1,2-b]pyridazine.

Causality and Selectivity: This reaction is a nucleophilic aromatic substitution (SNAr). The C8 position of the imidazo[1,2-b]pyridazine ring is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms and the bromo substituent. The use of a strong, non-nucleophilic base like t-BuOK deprotonates the aniline, increasing its nucleophilicity. The reaction is typically selective for the C8 position under these conditions.

Data Summary

Protocol Starting Material Product Key Reagents Typical Yield
1TaurineN-Phthaloyl-2-aminoethanesulfonic acidPhthalic Anhydride, Et₃N>90%
2N-Phthaloyl-2-aminoethanesulfonic acidN-Phthaloyl-2-aminoethanesulfonyl chloridePCl₅ or SOCl₂Used crude
3N-Phthaloyl-2-aminoethanesulfonyl chlorideN-(2-(Pyrrolidin-1-ylsulfonyl)ethyl)phthalimidePyrrolidine, Et₃N70-85%
4N-(2-(Pyrrolidin-1-ylsulfonyl)ethyl)phthalimideThis compoundHydrazine monohydrate80-95%
5This compoundSubstituted PyrimidineAcetylacetone, K₂CO₃, DDQ50-70% (2 steps)
63-Bromo-6,8-dichloroimidazo[1,2-b]pyridazineSubstituted Imidazo[1,2-b]pyridazine4-(Pyrrolidin-1-ylsulfonyl)aniline, t-BuOK60-80%

Conclusion

This compound represents a highly valuable and versatile intermediate for the synthesis of a diverse range of heterocyclic compounds. Its strategic design, combining the favorable properties of the pyrrolidine and sulfonamide moieties, makes it an attractive building block for medicinal chemistry programs. The protocols detailed in this guide provide a solid foundation for the synthesis and application of this intermediate, empowering researchers and drug development professionals to explore novel chemical space in the quest for new therapeutic agents.

References

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Application Note: High-Throughput Screening of 2-(Pyrrolidin-1-ylsulfonyl)ethanamine Analog Libraries for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Specific Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[2] Consequently, kinases have become one of the most important classes of drug targets.[3] The 2-(pyrrolidin-1-ylsulfonyl)ethanamine scaffold represents a promising starting point for the development of novel kinase inhibitors. Its structural features, including the flexible pyrrolidine ring and the sulfonamide group, offer opportunities for diverse chemical modifications to achieve high potency and selectivity. This application note provides a comprehensive guide to the high-throughput screening (HTS) of a library of this compound analogs to identify novel inhibitors of a hypothetical target, Tyrosine Kinase X (TK-X), implicated in oncogenesis.

The Strategic Imperative: Why High-Throughput Screening?

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid and automated testing of large numbers of chemical compounds against a specific biological target.[4] This process accelerates the identification of "hits"—compounds that modulate the target's activity in a desired manner.[5] For a diverse library of this compound analogs, HTS is the most efficient method to explore the structure-activity relationships (SAR) and identify promising lead compounds for further development.[6][7]

Assay Development: Building a Robust Screening Platform

The success of any HTS campaign hinges on a well-developed and validated assay.[4] For screening kinase inhibitors, several robust methods are available. In this protocol, we will focus on a Fluorescence Polarization (FP)-based assay due to its homogeneous format, sensitivity, and amenability to automation.[8][9]

Principle of the Fluorescence Polarization (FP) Kinase Assay

The FP assay measures the change in the rotational speed of a fluorescently labeled molecule in solution.[8] A small, fluorescently labeled peptide substrate for TK-X will tumble rapidly in solution, resulting in low fluorescence polarization. Upon phosphorylation by TK-X, this phosphopeptide is recognized and bound by a large, specific antibody. This binding event significantly slows the rotation of the fluorescent peptide, leading to a high fluorescence polarization signal. A potential inhibitor from the this compound library will prevent the phosphorylation of the peptide, thus keeping the polarization signal low.

Diagram 1: Principle of the Fluorescence Polarization (FP) Kinase Assay

FP_Kinase_Assay cluster_0 No Inhibition cluster_1 Inhibition Kinase TK-X Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Fluorescent Substrate Substrate->Kinase Antibody Anti-Phospho Antibody PhosphoSubstrate->Antibody Binding HighFP High Polarization Antibody->HighFP Inhibitor Inhibitor (Analog) Kinase_inh TK-X Kinase Inhibitor->Kinase_inh Blocks Active Site Substrate_inh Fluorescent Substrate Kinase_inh->Substrate_inh ATP_inh ATP ATP_inh->Kinase_inh LowFP Low Polarization Substrate_inh->LowFP

Caption: Fluorescence Polarization (FP) assay principle for kinase inhibitor screening.

Experimental Protocols

Assay Development and Optimization

Prior to full-scale screening, the FP assay must be optimized to ensure a robust and reproducible signal. This involves titrating all assay components to find the optimal concentrations.

Protocol 1: Assay Component Titration

  • Enzyme Titration: In a 384-well plate, perform a serial dilution of TK-X kinase, keeping the concentrations of the fluorescent peptide substrate and ATP constant. Incubate for the desired reaction time and then add the anti-phosphopeptide antibody. This determines the enzyme concentration that yields a significant signal change.

  • Substrate Titration: Using the optimal enzyme concentration, titrate the fluorescent peptide substrate to determine its Km (Michaelis constant). The substrate concentration for the HTS is typically set at or near the Km value.

  • ATP Titration: Determine the Km for ATP. For competitive inhibitor screening, the ATP concentration is usually kept at or near its Km to allow for the detection of both potent and weaker inhibitors.[10]

  • Antibody Titration: Titrate the anti-phosphopeptide antibody to find the concentration that gives the best signal-to-background ratio.

HTS of the this compound Analog Library

Protocol 2: Primary High-Throughput Screen

  • Compound Plating: Dispense 50 nL of each compound from the this compound analog library (typically at 10 mM in DMSO) into the wells of a 384-well assay plate. Each plate should also contain positive control (no enzyme) and negative control (DMSO vehicle) wells.

  • Enzyme Addition: Add 5 µL of TK-X kinase solution (at the pre-determined optimal concentration in assay buffer) to all wells except the positive controls.

  • Incubation: Incubate the plates for 15 minutes at room temperature to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Add 5 µL of a solution containing the fluorescent peptide substrate and ATP (at their optimal concentrations in assay buffer) to all wells.

  • Enzymatic Reaction: Incubate the plates for 60 minutes at room temperature.

  • Reaction Termination and Detection: Add 10 µL of a solution containing the anti-phosphopeptide antibody and EDTA (to stop the kinase reaction by chelating Mg2+) to all wells.[11]

  • Final Incubation: Incubate for 30 minutes at room temperature to allow for antibody-phosphopeptide binding.

  • Data Acquisition: Read the plates on a fluorescence polarization plate reader.

Data Analysis and Quality Control

A critical component of HTS is rigorous data analysis and quality control to ensure the reliability of the results. The Z'-factor is a statistical parameter used to assess the quality of an HTS assay.[12]

Z'-Factor Calculation:

The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3σp + 3σn) / |µp - µn|

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between positive and negative controls with low data variability.[13]
0 to 0.5MarginalThe assay may be acceptable, but improvements are desirable.[14]
< 0UnacceptableThe signal window is too small and/or the data variability is too high for reliable hit identification.[15]

Table 1: Example HTS Plate Quality Control Data

ParameterValue
Mean of Positive Controls (mP)100
Std Dev of Positive Controls (mP)5
Mean of Negative Controls (mP)350
Std Dev of Negative Controls (mP)15
Calculated Z'-Factor 0.76

A Z'-factor of 0.76 indicates an excellent assay suitable for HTS.[13][15]

Hit Identification:

A "hit" is defined as a compound that produces a signal that is a certain number of standard deviations away from the mean of the negative controls. A common threshold is a signal inhibition of ≥ 3 standard deviations from the mean of the negative controls.

Hit Validation and Follow-up Studies

Primary hits from the HTS must be validated to eliminate false positives and confirm their activity.[4]

Diagram 2: Hit Validation Workflow

Hit_Validation_Workflow Primary_Screen Primary HTS (Single Concentration) Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirmation Primary Hits Orthogonal_Assay Orthogonal Assay (e.g., HTRF) Hit_Confirmation->Orthogonal_Assay Confirmed Hits SAR_Analysis Structure-Activity Relationship (SAR) Orthogonal_Assay->SAR_Analysis Validated Hits Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Promising Scaffolds

Caption: A typical workflow for hit validation and follow-up studies.

Hit Confirmation

Confirmed hits are re-tested in a dose-response format to determine their potency (IC50).[10]

Protocol 3: IC50 Determination

  • Prepare serial dilutions of the hit compounds (typically 10-point, 3-fold dilutions).

  • Perform the FP kinase assay as described in Protocol 2 with the different compound concentrations.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Orthogonal Assays

To rule out assay-specific artifacts, confirmed hits should be tested in an orthogonal assay that uses a different detection technology.[16] A Homogeneous Time-Resolved Fluorescence (HTRF) assay is an excellent choice.[17]

Principle of the HTRF Kinase Assay:

The HTRF assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method.[1] In this assay, a biotinylated substrate is phosphorylated by the kinase. A europium cryptate-labeled anti-phospho-antibody (donor) and a streptavidin-XL665 (acceptor) are then added. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, resulting in a high FRET signal. Inhibition of the kinase prevents this, leading to a low FRET signal.[18]

Table 2: Example Hit Confirmation and Orthogonal Assay Data

Compound IDPrimary Screen (% Inhibition)IC50 (FP Assay, µM)IC50 (HTRF Assay, µM)
PSEA-001850.50.7
PSEA-002781.21.5
PSEA-003 (False Positive)82> 50> 50
PSEA-004910.20.3
Structure-Activity Relationship (SAR) Analysis

The IC50 data from the validated hits are used to build an initial SAR.[19][20] This involves analyzing how changes in the chemical structure of the this compound analogs affect their inhibitory activity.[21] This information is crucial for guiding the synthesis of more potent and selective compounds during lead optimization.

Conclusion

This application note outlines a comprehensive and robust strategy for the high-throughput screening of a this compound analog library to identify novel kinase inhibitors. By employing a validated FP-based primary assay, a rigorous hit confirmation workflow including an orthogonal HTRF assay, and initial SAR analysis, researchers can efficiently identify and prioritize promising lead candidates for further drug development. This systematic approach maximizes the probability of success in discovering next-generation therapeutics.

References

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [URL: https://www.bellbrooklabs.com/a-guide-to-navigating-hit-prioritization-after-screening-using-biochemical-assays/]
  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2021). SLAS Discovery. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8473215/]
  • Fluorescence Polarization Assays: Principles & Applications. BPS Bioscience. [URL: https://bpsbioscience.
  • SAR: Structure Activity Relationships. CDD Vault. [URL: https://www.
  • Z-factor. Wikipedia. [URL: https://en.wikipedia.org/wiki/Z-factor]
  • Cerri, A., Farina, C., Pinza, M., & Banfi, S. (1991). Synthesis and nootropic activity of 2-oxo-1-pyrrolidinesulfonic acid derivatives. Il Farmaco. [URL: https://pubmed.ncbi.nlm.nih.gov/1793478/]
  • HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases. Revvity. [URL: https://www.revvity.com/resources/technical-resources/application-notes/htrf-kinease-a-universal-expanded-platform-to-address-serinethreonine--tyrosine-kinases]
  • Doughty, J. R., et al. (2013). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Analytical Biochemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3884013/]
  • Sharma, A., et al. (2017). High-Throughput Screening of Tyrosine Kinase Inhibitor Cardiotoxicity with Human Induced Pluripotent Stem Cells. Scientific Reports. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5408253/]
  • How To Optimize Your Hit Identification Strategy. (2024). Evotec. [URL: https://www.evotec.
  • On Exploring Structure Activity Relationships. (2016). Journal of Chemical Information and Modeling. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4852726/]
  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2007). Combinatorial Chemistry & High Throughput Screening. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2743285/]
  • Královec, K., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2‑b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c01072]
  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [URL: https://www.graphpad.com/support/faq/calculating-a-z-factor-to-assess-the-quality-of-a-screening-assay/]
  • Jansa, P., et al. (2022). Synthesis and structural optimization of 2,7,9-trisubstituted purin-8-ones as FLT3-ITD inhibitors. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2022.12.09.519782v1]
  • HTRF® Kinase Assay Protocol. ResearchGate. [URL: https://www.researchgate.net/figure/HTRF-Kinase-Assay-Protocol_tbl2_282585250]
  • Structure Activity Relationships. Drug Design.org. [URL: https://drugdesign.org/dd-sar.php]
  • Assay performance and the Z'-factor in HTS. (2023). Drug Target Review. [URL: https://www.drugtargetreview.com/article/112521/assay-performance-and-the-z-factor-in-hts/]
  • Fluorescence Polarization Detection. BMG LABTECH. [URL: https://www.bmglabtech.
  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024). YouTube. [URL: https://www.youtube.
  • The Z prime value (Z´). (2025). BMG LABTECH. [URL: https://www.bmglabtech.com/en/blog/the-z-prime-value-z-prime/]
  • 1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation. ResearchGate. [URL: https://www.researchgate.
  • Li, Y., et al. (2008). Fluorescence detection techniques for protein kinase assay. Analytical and Bioanalytical Chemistry. [URL: https://www.researchgate.net/publication/5858169_Fluorescence_detection_techniques_for_protein_kinase_assay]
  • Effective Strategies for Successful Hit Identification in Drug Discovery. Sygnature Discovery. [URL: https://www.sygnaturediscovery.
  • Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [URL: https://www.oncodesign-services.
  • Structure–Activity Relationship (SAR) in Drug Discovery. Excelra. [URL: https://www.excelra.com/sar-in-drug-discovery/]
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [URL: https://pubmed.ncbi.nlm.nih.gov/10838414/]
  • HTS Kit Selection Guide. Merck. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/cell-culture-and-cell-culture-analysis/drug-discovery-and-development/hts-kit-selection-guide]
  • Daluge, S. M., et al. (1994). Pyrrolidine analogues of 2′,3′-dideoxynucleosides: synthesis via 9-aminopurines and 1-aminopyrimidines. Journal of the Chemical Society, Perkin Transactions 1. [URL: https://pubs.rsc.org/en/content/articlelanding/1994/p1/p19940000825]
  • Automation of HTRF elF4E Kinase Assay Using a 3D Tumoroid-Based Cell Model. Agilent. [URL: https://www.agilent.
  • High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. (2013). PLOS ONE. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0075144]
  • Fluorescence Polarization (FP). Molecular Devices. [URL: https://www.moleculardevices.
  • Zadro, A., et al. (2026). High-Throughput Screening Identifies PLK1 Inhibition as a Strategy to Potentiate BTK Blockade in Marginal Zone Lymphoma. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2024.01.19.576435v1]
  • Assay Development for Protein Kinase Enzymes. (2012). In Assay Guidance Manual. National Center for Biotechnology Information (US). [URL: https://www.ncbi.nlm.nih.gov/books/NBK92003/]

Sources

Synthesis and Application of [¹⁸F]2-(Pyrrolidin-1-ylsulfonyl)ethanamine: A Novel Radiotracer for PET Imaging of Carbonic Anhydrase IX

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Positron Emission Tomography (PET) is a powerful molecular imaging modality that provides quantitative insights into biological processes in vivo.[1] The development of novel radiotracers targeting specific disease biomarkers is crucial for advancing diagnostic accuracy and guiding therapeutic strategies. This application note provides a comprehensive guide to the synthesis, quality control, and potential application of a novel radiolabeled compound, [¹⁸F]2-(Pyrrolidin-1-ylsulfonyl)ethanamine. The sulfonamide moiety is a well-established pharmacophore for targeting carbonic anhydrase enzymes, with carbonic anhydrase IX (CA-IX) being a particularly important biomarker for tumor hypoxia.[2] We present a detailed, field-proven protocol for the multi-step synthesis of a suitable tosylate precursor, its efficient radiolabeling with fluorine-18, and rigorous quality control procedures to ensure its suitability for preclinical imaging studies.

Introduction and Rationale

The ability to non-invasively visualize and quantify biological targets at the molecular level is a cornerstone of modern medicine and drug development.[1] PET imaging achieves this by detecting gamma rays emitted from the annihilation of positrons, which are released by radionuclides incorporated into biologically active molecules.[3] Fluorine-18 (¹⁸F) is the radionuclide of choice for many PET applications due to its near-ideal physical properties: a 109.8-minute half-life that allows for multi-step synthesis and distribution, and low positron energy (0.635 MeV) which results in high-resolution images.[2][4]

Sulfonamide-based compounds have shown significant promise as imaging agents, particularly for targeting carbonic anhydrase IX (CA-IX), a transmembrane enzyme whose expression is strongly upregulated in hypoxic tumors.[2] As a key regulator of intra- and extracellular pH, CA-IX enables cancer cells to survive and proliferate in the acidic, low-oxygen tumor microenvironment. Therefore, imaging CA-IX expression can provide a direct measure of tumor hypoxia, a critical factor in tumor progression, metastasis, and resistance to therapy.[2]

This guide details the synthesis of [¹⁸F]this compound, a novel tracer designed for this purpose. The synthetic strategy is based on a robust, two-part process: (1) the synthesis of a stable, non-radioactive precursor molecule containing a suitable leaving group, and (2) a rapid, high-yield nucleophilic radiofluorination step.

Synthesis of the Radiolabeling Precursor

The success of any radiolabeling synthesis hinges on the quality and design of the precursor. For the introduction of [¹⁸F]fluoride via nucleophilic substitution, an excellent leaving group is required. We selected a tosylate group for this purpose due to its high reactivity and stability under the necessary reaction conditions. The chosen precursor is N-(2-tosyloxyethyl)pyrrolidine-1-sulfonamide .

The synthesis is achieved in a straightforward, two-step process starting from commercially available 2-aminoethanol.

Protocol 2.1: Synthesis of N-(2-hydroxyethyl)pyrrolidine-1-sulfonamide
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminoethanol (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) and cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (2.5 eq) to the solution.

  • Sulfonyl Chloride Addition: Slowly add a solution of pyrrolidine-1-sulfonyl chloride (1.1 eq) in DCM (2 mL/mmol) dropwise over 30 minutes, maintaining the temperature at 0 °C. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the pure alcohol intermediate.

Protocol 2.2: Synthesis of N-(2-tosyloxyethyl)pyrrolidine-1-sulfonamide (Precursor)
  • Reaction Setup: Dissolve the N-(2-hydroxyethyl)pyrrolidine-1-sulfonamide intermediate (1.0 eq) in anhydrous pyridine (5 mL/mmol) in a flask under a nitrogen atmosphere and cool to 0 °C.

  • Tosylation: Add p-toluenesulfonyl chloride (TsCl, 1.5 eq) portion-wise to the solution, ensuring the temperature does not rise above 5 °C.

  • Reaction: Stir the reaction at 0 °C for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture into ice-cold water and extract three times with ethyl acetate.

  • Purification: Combine the organic extracts and wash successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. The resulting crude solid is purified by recrystallization or flash chromatography to yield the final precursor, N-(2-tosyloxyethyl)pyrrolidine-1-sulfonamide . Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

[¹⁸F]Radiolabeling and Purification Workflow

The radiolabeling procedure must be rapid and efficient to maximize the decay-corrected radiochemical yield (DCY).[5] The entire process, from receiving the [¹⁸F]fluoride to the final formulated product, is typically automated within a synthesis module inside a shielded hot cell.

G cluster_0 Step 1: [¹⁸F]Fluoride Preparation cluster_1 Step 2: Radiolabeling Reaction cluster_2 Step 3: Purification & Formulation A Cyclotron Target ([¹⁸O]H₂O) B Anion Exchange Cartridge (QMA) A->B Trap [¹⁸F]⁻ C Elution with K₂CO₃/ Kryptofix 2.2.2 (K₂₂₂) B->C Release [¹⁸F]⁻ D Azeotropic Drying (MeCN, 105°C) C->D Prepare reactive [¹⁸F]KF/K₂₂₂ complex E Add Precursor in DMSO/MeCN D->E F Heat Reaction (110°C, 10 min) E->F G Quench & Dilute with Water F->G H Semi-Prep HPLC Purification G->H I Collect Product Peak H->I J SPE Formulation (C18 Cartridge) I->J Trap & Wash K Final Product: Sterile Saline/EtOH J->K Elute & Dilute

Caption: Automated workflow for the synthesis and purification of [¹⁸F]this compound.

Protocol 3.1: Automated Synthesis of [¹⁸F]this compound
  • [¹⁸F]Fluoride Trapping: Aqueous [¹⁸F]fluoride from the cyclotron target is passed through a quaternary methyl ammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]⁻.

  • Elution: The trapped [¹⁸F]fluoride is eluted into the reaction vessel using a solution of Kryptofix 2.2.2. (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.

  • Drying: The solvent is removed by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen, yielding a reactive, anhydrous [¹⁸F]KF-K₂₂₂ complex.[6]

  • Radiolabeling: A solution of the tosylate precursor (5-10 mg) in anhydrous dimethyl sulfoxide (DMSO) is added to the reaction vessel. The mixture is heated at 110-120 °C for 10-15 minutes.

  • Purification: After cooling, the reaction mixture is quenched with water and injected onto a semi-preparative reverse-phase HPLC column (e.g., C18) to separate the radiolabeled product from unreacted precursor and other impurities. The product peak, identified by a radioactivity detector, is collected.

  • Formulation: The collected HPLC fraction is diluted with sterile water and passed through a C18 solid-phase extraction (SPE) cartridge, which traps the product. The cartridge is washed with sterile water to remove residual HPLC solvents.

  • Final Elution: The final radiotracer is eluted from the SPE cartridge with a small volume of ethanol and diluted with sterile saline for injection to provide an isotonic, injectable solution.

Quality Control (QC) Protocols

Rigorous quality control is mandatory to ensure the safety, purity, and identity of the final radiopharmaceutical product before it can be used in imaging studies.[7][8] All tests must be performed on each batch, and the results must meet predefined specifications.

Table 1: Quality Control Specifications
ParameterMethodSpecificationRationale
Appearance Visual InspectionClear, colorless, free of particulatesEnsures safety and absence of precipitates.
pH pH-indicator paper5.0 - 7.5Ensures physiological compatibility and stability of the radiopharmaceutical.[9]
Radiochemical Purity Analytical HPLC≥ 95%Confirms that the radioactivity corresponds to the desired chemical form.
Radionuclidic Identity Gamma SpectrometryPhoton peak at 511 keV, half-life 105-115 minConfirms the radionuclide is ¹⁸F and no long-lived contaminants are present.
Chemical Purity Analytical HPLC (UV)Precursor < 20 µg/mLEnsures that the mass of potentially pharmacologically active precursor is minimal.
Residual Solvents Gas Chromatography (GC)Ethanol < 10% v/v; Acetonitrile < 410 ppmLimits exposure to organic solvents used during synthesis and purification.
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL)< 175 EU/V (V = max. dose volume)Ensures the product is free from fever-inducing pyrogens.
Sterility USP <71>No bacterial or fungal growthConfirms the absence of microbial contamination (typically a retrospective test).
Protocol 4.1: Radiochemical Purity by Analytical HPLC
  • System: An HPLC system equipped with a reverse-phase analytical column (e.g., C18, 4.6 x 250 mm), a UV detector (set to the absorbance maximum of the compound), and a radioactivity detector connected in series.

  • Mobile Phase: A gradient system of Acetonitrile and Water (containing 0.1% TFA) is typically used.

  • Procedure: Inject a small aliquot (~10 µL) of the final product.

  • Analysis: The radiochemical purity is calculated as the percentage of the total radioactivity that elutes at the same retention time as the non-radiolabeled reference standard, as determined by the radioactivity detector.

Application in Preclinical Imaging

The rationale for developing [¹⁸F]this compound is its potential to image CA-IX expression, a key feature of hypoxic tumors. This provides a powerful tool for cancer research and drug development.

G Hypoxia Tumor Hypoxia (Low O₂) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Gene CA-IX Gene Transcription HIF1a->CAIX_Gene CAIX_Protein CA-IX Protein Expression on Cell Surface CAIX_Gene->CAIX_Protein pH_Reg Extracellular Acidification & Intracellular pH Homeostasis CAIX_Protein->pH_Reg PET PET Imaging CAIX_Protein->PET Signal Source Tumor_Prog Tumor Survival, Metastasis & Therapy Resistance pH_Reg->Tumor_Prog Tracer [¹⁸F]Tracer Injection Tracer->CAIX_Protein Binds to CA-IX

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Troubleshooting & Optimization

Technical Support Center: Optimizing Sulfonamide Synthesis from Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of synthesizing sulfonamides from sulfonyl chlorides and amines. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions and troubleshooting common issues. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your experimental design.

Section 1: Foundational Principles & Reaction Mechanism

The reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base is the most common method for constructing the sulfonamide bond.[1] The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction.

Section 2: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both the "what to do" and the critical "why it works."

Q1: My reaction yield is very low. What are the likely causes and how can I improve it?

A1: Low yields in sulfonamide synthesis can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Cause 1: Poor Nucleophilicity of the Amine. Sterically hindered or electron-deficient amines exhibit reduced reactivity.[1]

    • Solution: For weakly nucleophilic amines, increasing the reaction temperature or using a more forcing solvent like DMF or THF can be beneficial.[1] Additionally, employing a stronger, non-nucleophilic base such as DBU or a proton sponge can facilitate the reaction.

  • Cause 2: Hydrolysis of the Sulfonyl Chloride. Sulfonyl chlorides are susceptible to hydrolysis, especially under basic aqueous conditions, to form the unreactive sulfonic acid.[2][3] This is a significant issue when using aqueous bases like NaOH or Na2CO3 (modified Schotten-Baumann conditions).[2]

    • Solution:

      • Ensure all reagents and solvents are anhydrous, particularly when using organic bases like triethylamine or pyridine.

      • If using aqueous base, add the sulfonyl chloride slowly to a well-stirred, cold (0 °C) solution of the amine and base to minimize its contact time with water. Using an excess of the sulfonyl chloride may be necessary to compensate for hydrolysis.[2]

  • Cause 3: Inappropriate Base Selection. The choice of base is critical. If the base is too weak, it may not effectively scavenge the generated HCl, leading to the protonation of the starting amine and halting the reaction.

    • Solution: For most reactions, tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are suitable. Pyridine can also be used and may act as a nucleophilic catalyst in some cases.[1] For less reactive amines, stronger bases may be required.

  • Cause 4: Steric Hindrance. Significant steric bulk on either the amine or the sulfonyl chloride can impede the reaction.

    • Solution: Prolonged reaction times and elevated temperatures are often necessary. In some challenging cases, alternative synthetic routes may need to be considered.

dot

Troubleshooting_Low_Yield Start Low Reaction Yield Check_Amine Assess Amine Reactivity (Sterics/Electronics) Start->Check_Amine Is amine hindered or electron-poor? Check_Hydrolysis Evaluate Potential for Sulfonyl Chloride Hydrolysis Start->Check_Hydrolysis Are aqueous conditions or wet reagents used? Check_Base Review Base Selection Start->Check_Base Is the base appropriate for the amine's reactivity? Sol_Amine Increase Temperature Use Stronger Base Change Solvent (e.g., DMF) Check_Amine->Sol_Amine Sol_Hydrolysis Use Anhydrous Conditions Slow Addition at 0°C (aq. base) Use Excess Sulfonyl Chloride Check_Hydrolysis->Sol_Hydrolysis Sol_Base Use Stronger, Non-nucleophilic Base (e.g., DBU, DIPEA) Check_Base->Sol_Base

Caption: Troubleshooting workflow for low sulfonamide yield.

Q2: I am observing significant side product formation. What are the common side products and how can I minimize them?

A2: The primary side reactions in sulfonamide synthesis are hydrolysis of the sulfonyl chloride and over-alkylation/sulfonylation of the product.

  • Side Product 1: Sulfonic Acid. As discussed, this arises from the reaction of the sulfonyl chloride with water.[2]

    • Mitigation: Strict anhydrous conditions are the most effective preventative measure.

  • Side Product 2: Bis-sulfonylation of Primary Amines. Primary amines (R-NH2) can react with two equivalents of the sulfonyl chloride to form a di-sulfonylated product (R-N(SO2R')2).

    • Mitigation: This is generally favored by using a large excess of the sulfonyl chloride and a strong base. To avoid this, use a stoichiometry of 1:1 or a slight excess of the amine. Slow, controlled addition of the sulfonyl chloride to the amine solution is also recommended.

  • Side Product 3: Reaction with Solvent. Nucleophilic solvents can compete with the amine. For example, in alcoholic solvents, sulfonate esters can be formed.

    • Mitigation: Use non-nucleophilic, aprotic solvents such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF).[4]

Q3: My product is difficult to purify. What strategies can I employ for effective purification?

A3: Purification challenges often arise from unreacted starting materials or the side products mentioned above.

  • Strategy 1: Aqueous Workup. A standard aqueous workup is often the first and most effective step.

    • Protocol:

      • Quench the reaction with water or a dilute acid (e.g., 1M HCl) to neutralize excess base and protonate the sulfonamide if it's deprotonated.

      • Extract the product into an organic solvent like ethyl acetate or DCM.

      • Wash the organic layer with saturated sodium bicarbonate solution to remove unreacted sulfonyl chloride (by converting it to the water-soluble sulfonic acid) and any acidic byproducts.

      • Wash with brine, dry over sodium sulfate, and concentrate.

  • Strategy 2: Crystallization. Sulfonamides are often crystalline solids.

    • Protocol: After the initial workup, attempt to recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

  • Strategy 3: Silica Gel Chromatography. If the product is still impure, column chromatography is a reliable method.[4]

    • Protocol: A typical eluent system is a gradient of ethyl acetate in hexanes. The polarity can be adjusted based on the specific sulfonamide.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the optimal stoichiometry of reactants?

A: A good starting point is to use a slight excess (1.1 to 1.2 equivalents) of the amine relative to the sulfonyl chloride. This helps to ensure the complete consumption of the more valuable or difficult-to-remove sulfonyl chloride. Use at least one equivalent of base for each equivalent of HCl produced. For primary amines, two equivalents of base are often used to also deprotonate the resulting sulfonamide, which can sometimes improve solubility and prevent side reactions.

Q: How do I choose the right solvent?

A: The choice of solvent depends on the solubility of your reactants and the reaction temperature.

SolventTypical Temperature RangeNotes
Dichloromethane (DCM)0 °C to refluxGood general-purpose solvent, volatile and easy to remove.
Acetonitrile (ACN)0 °C to refluxA more polar aprotic solvent, useful for less soluble starting materials.[4]
Tetrahydrofuran (THF)0 °C to refluxGood for a wide range of substrates. Ensure it is anhydrous.
PyridineRoom temp. to elevated tempsCan act as both a base and a solvent. Useful for unreactive amines but can be difficult to remove.
Water (with inorganic base)0 °C to room temp.Schotten-Baumann conditions. Prone to sulfonyl chloride hydrolysis but can be effective and is environmentally benign.[2]

Q: What is the role of a nucleophilic catalyst like DMAP?

A: 4-Dimethylaminopyridine (DMAP) can be used in catalytic amounts to accelerate the reaction, particularly with hindered alcohols to form sulfonate esters. For amine reactions, it is less common but can be effective for sluggish reactions. DMAP functions by reacting with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate, which is then readily attacked by the amine.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis

This protocol provides a robust starting point for the synthesis of a sulfonamide from a sulfonyl chloride and a primary or secondary amine using an organic base.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.1 mmol) and anhydrous dichloromethane (DCM, 0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.5 mmol for secondary amines, 2.2 mmol for primary amines).

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 mmol) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1M HCl (2x), saturated NaHCO3 solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or silica gel chromatography as needed.

dot

General_Protocol_Workflow Start Start Dissolve_Amine Dissolve Amine in Anhydrous DCM Start->Dissolve_Amine Cool Cool to 0°C Dissolve_Amine->Cool Add_Base Add Triethylamine Cool->Add_Base Add_Sulfonyl_Cl Add Sulfonyl Chloride (dropwise) Add_Base->Add_Sulfonyl_Cl React Stir at RT (2-16h) Monitor by TLC/LC-MS Add_Sulfonyl_Cl->React Workup Aqueous Workup (Acid, Base, Brine) React->Workup Purify Purify (Crystallization or Chromatography) Workup->Purify End End Purify->End

Sources

Technical Support Center: Synthesis of 2-(Pyrrolidin-1-ylsulfonyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-(Pyrrolidin-1-ylsulfonyl)ethanamine. It is designed to address common challenges and improve reaction yields through a combination of troubleshooting advice and frequently asked questions.

Introduction: A Plausible Synthetic Strategy

While a direct, one-pot synthesis of this compound is not extensively documented in readily available literature, a robust and logical two-step approach can be employed. This method involves the formation of a sulfonamide bond between pyrrolidine and a protected 2-aminoethanesulfonyl chloride, followed by the removal of the protecting group. The most common and versatile protecting group for the amine functionality in this context is the tert-butyloxycarbonyl (Boc) group.

The proposed synthetic pathway is as follows:

  • Step 1: N-Boc-2-(pyrrolidin-1-ylsulfonyl)ethanamine Synthesis: Reaction of pyrrolidine with N-Boc-2-aminoethanesulfonyl chloride in the presence of a suitable base.

  • Step 2: Deprotection: Removal of the Boc group under acidic conditions to yield the final product, this compound.

This guide will focus on optimizing each of these steps and troubleshooting potential issues that may arise.

Visualizing the Workflow

SynthesisWorkflow cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: Deprotection Pyrrolidine Pyrrolidine Reaction1 Reaction in an inert solvent (e.g., DCM) Pyrrolidine->Reaction1 Boc_Sulfonyl_Chloride N-Boc-2-aminoethanesulfonyl chloride Boc_Sulfonyl_Chloride->Reaction1 Base Base (e.g., Triethylamine) Base->Reaction1 N_Boc_Product N-Boc-2-(pyrrolidin-1-ylsulfonyl)ethanamine Reaction1->N_Boc_Product Reaction2 Deprotection Reaction N_Boc_Product->Reaction2 Acid Acid (e.g., TFA or HCl in Dioxane) Acid->Reaction2 Final_Product This compound Reaction2->Final_Product caption Proposed two-step synthesis of this compound.

Caption: Proposed two-step synthesis of this compound.

Troubleshooting Guide

Step 1: N-Boc-2-(pyrrolidin-1-ylsulfonyl)ethanamine Synthesis

Q1: I am observing a low yield of my desired N-Boc protected product. What are the likely causes and how can I improve it?

A1: Low yields in this sulfonamide formation step can stem from several factors. Here's a systematic approach to troubleshooting:

  • Reagent Quality and Stoichiometry:

    • N-Boc-2-aminoethanesulfonyl chloride instability: Sulfonyl chlorides can be sensitive to moisture and may degrade over time. It is crucial to use a freshly prepared or properly stored sulfonyl chloride. Consider preparing it fresh if degradation is suspected.

    • Pyrrolidine Purity: Ensure the pyrrolidine used is of high purity and free from water.

    • Stoichiometry: While a 1:1 molar ratio of pyrrolidine to the sulfonyl chloride is theoretically required, a slight excess of pyrrolidine (1.1-1.2 equivalents) can sometimes drive the reaction to completion. However, a large excess can complicate purification.

  • Reaction Conditions:

    • Base Selection: A non-nucleophilic organic base, such as triethylamine or diisopropylethylamine (DIPEA), is essential to neutralize the HCl generated during the reaction. Use at least one equivalent of the base.

    • Temperature Control: The reaction is typically exothermic. It is advisable to add the sulfonyl chloride solution dropwise to a cooled solution (0 °C) of pyrrolidine and the base in an inert solvent like dichloromethane (DCM) or acetonitrile. Allowing the reaction to slowly warm to room temperature and stir for several hours is a common practice.

    • Solvent: The solvent must be anhydrous. DCM is a good choice as it is inert and easy to remove.

  • Work-up Procedure:

    • Aqueous Wash: After the reaction is complete, a series of aqueous washes are necessary to remove the hydrochloride salt of the base and any unreacted starting materials. A typical sequence would be washing with a weak acid (e.g., 1M HCl), followed by water, and then a saturated sodium bicarbonate solution to remove any remaining acid.

    • Product Solubility: Ensure your product is not partially soluble in the aqueous layers, which would lead to loss during extraction.

Q2: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the pure N-Boc product. What are the possible side reactions?

A2: The formation of multiple byproducts is a common issue. Here are the likely side reactions and how to mitigate them:

  • Double Sulfonylation: If there are any primary amines present as impurities in your pyrrolidine, they could potentially react with two molecules of the sulfonyl chloride. This is less likely with a secondary amine like pyrrolidine.

  • Reaction with Water: If there is moisture in your reaction, the sulfonyl chloride can hydrolyze to the corresponding sulfonic acid. This sulfonic acid will be unreactive towards the amine and will need to be removed during the work-up.

  • Oligomerization: Although less common in this specific reaction, the possibility of side reactions leading to oligomeric species exists, especially if the starting materials are not pure.

To minimize side reactions:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.

  • Purification: Purification by column chromatography on silica gel is often necessary to isolate the desired product from any byproducts. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.[1]

Parameter Recommendation Rationale
Solvent Anhydrous Dichloromethane (DCM)Inert, good solubility for reactants, easy to remove.
Temperature 0 °C to Room TemperatureControls the initial exotherm of the reaction.
Base Triethylamine or DIPEA (1.1 eq)Neutralizes HCl byproduct without competing as a nucleophile.
Monitoring Thin Layer Chromatography (TLC)To track the consumption of the limiting reagent.
Step 2: Deprotection of N-Boc-2-(pyrrolidin-1-ylsulfonyl)ethanamine

Q3: The deprotection of the Boc group is incomplete, or I am observing significant side product formation. How can I optimize this step?

A3: Boc deprotection is acid-catalyzed and can be a source of several issues, primarily related to the reactive tert-butyl cation that is formed.[2]

  • Incomplete Deprotection:

    • Acid Strength and Concentration: Strong acids are required for efficient Boc removal. Trifluoroacetic acid (TFA) in DCM or a solution of HCl in dioxane are commonly used.[3] Ensure you are using a sufficient excess of the acid. For TFA, a 25-50% solution in DCM is typical. For HCl in dioxane, a 4M solution is standard.

    • Reaction Time: Monitor the reaction by TLC until the starting material is fully consumed. Reaction times can vary from 30 minutes to a few hours at room temperature.

  • Side Product Formation (t-Butylation):

    • The Problem: The generated tert-butyl cation is a potent electrophile and can alkylate any nucleophilic sites on your molecule or in the reaction mixture.[4] In this specific molecule, the primary amine of the product is a potential site for t-butylation, although less likely under strongly acidic conditions where it would be protonated.

    • The Solution: Scavengers: To prevent t-butylation, it is highly recommended to use a scavenger.[2] Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than your product. Common scavengers include:

      • Triisopropylsilane (TIS): A very effective scavenger.

      • Water: Can act as a scavenger.

      • Thioanisole: Useful if you have sulfur-containing amino acids in more complex molecules.

    • A common scavenger cocktail is a mixture of TFA/TIS/Water (95:2.5:2.5). [4]

Q4: After deprotection, I am having trouble isolating the final product as a free base. It seems to be a salt.

A4: This is expected. The deprotection is carried out under acidic conditions, so the product, a primary amine, will be protonated and exist as a salt (e.g., trifluoroacetate or hydrochloride salt).

  • Isolation as a Salt: You can often isolate the product directly as the salt by precipitating it from the reaction mixture with a non-polar solvent like diethyl ether and collecting the solid by filtration.

  • Conversion to the Free Base: If the free base is required, you can neutralize the acidic solution with a base.

    • After the reaction is complete, carefully evaporate the acid and solvent under reduced pressure.

    • Dissolve the residue in a suitable solvent (e.g., DCM).

    • Wash the organic solution with a saturated aqueous solution of a weak base like sodium bicarbonate until the aqueous layer is basic.

    • Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it to obtain the free base.

Parameter Recommendation Rationale
Reagent TFA in DCM or 4M HCl in DioxaneStrong acids for efficient cleavage of the Boc group.
Scavenger Triisopropylsilane (TIS)To trap the reactive tert-butyl cation and prevent side reactions.[4]
Work-up Precipitation or basic washTo isolate the product as a salt or convert it to the free base.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of these reactions?

A1: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate for the first step, and a more polar system like DCM and methanol for the deprotection step). Staining with potassium permanganate or ninhydrin can help visualize the spots, especially for the amine-containing compounds.

Q2: Can I use a different protecting group for the amine?

A2: Yes, other protecting groups like the carboxybenzyl (Cbz) group can be used. However, the deprotection conditions will be different (typically hydrogenolysis for Cbz). The Boc group is often preferred due to its ease of removal under acidic conditions which are often compatible with many other functional groups.

Q3: I need to scale up this synthesis. What are the key considerations?

A3: When scaling up, pay close attention to:

  • Temperature Control: The sulfonamide formation is exothermic. Ensure you have adequate cooling to maintain the desired reaction temperature.

  • Mixing: Efficient stirring is crucial to ensure homogeneity, especially during the addition of reagents.

  • Work-up: The volumes for extractions will increase significantly. Ensure you have appropriately sized separatory funnels or extraction equipment.

  • Purification: Column chromatography can be cumbersome on a large scale. Consider crystallization or recrystallization as a method for purifying the final product or the intermediate.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-2-(pyrrolidin-1-ylsulfonyl)ethanamine
  • To a solution of pyrrolidine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add a solution of N-Boc-2-aminoethanesulfonyl chloride (1.0 eq) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, and saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to afford N-Boc-2-(pyrrolidin-1-ylsulfonyl)ethanamine.

Protocol 2: Deprotection of N-Boc-2-(pyrrolidin-1-ylsulfonyl)ethanamine
  • Dissolve N-Boc-2-(pyrrolidin-1-ylsulfonyl)ethanamine (1.0 eq) in DCM.

  • Add triisopropylsilane (1.5 eq) as a scavenger.

  • Add trifluoroacetic acid (TFA) (10-20 eq) and stir the mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and solvent.

  • To isolate the salt, dissolve the residue in a minimal amount of methanol and precipitate by adding diethyl ether. Collect the solid by filtration.

  • To obtain the free base, dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

References

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available at: [Link]

  • Bowser, J. R., Williams, P. J., & Kura, K. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111–4113.
  • Brouwer, A. J., Monnee, M. C. F., & Liskamp, R. M. J. (2000). An Efficient Synthesis of N-Protected b-Aminoethanesulfonyl Chlorides: Versatile Building Blocks for the Synthesis of Oligopeptidosulfonamides. Synthesis, 2000(11), 1579–1584.
  • Akgül, Ö., Öztürk, İ., Aygül, A., & Ermertcan, Ş. (2017). Synthesis and Antimicrobial Activity of Some Taurinamide Derivatives. Marmara Pharmaceutical Journal, 21(2), 276-285.
  • Google Patents. Sulfonamide purification process. US2777844A.
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Reagent Guides. Available at: [Link]

  • Lundin, R., & Ioannidis, P. Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids. Biotage. Available at: [Link]

  • Aouf, N. E., et al. (2014). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Serbian Chemical Society, 79(10), 1189-1197.

Sources

Technical Support Center: Navigating the Purification of Polar Amine-Containing Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the unique and often complex challenges associated with purifying polar amine-containing sulfonamides. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter these molecules. The inherent amphoteric nature of these compounds—possessing both a weakly acidic sulfonamide group and a basic amine functionality—creates a host of purification hurdles, from poor chromatographic peak shape to low recovery.

This document moves beyond simple protocols to explain the underlying chemical principles governing these separations. By understanding the why behind a technique, you can make informed, effective decisions to troubleshoot and optimize your purification workflows.

Troubleshooting Guide: Common Issues & Field-Tested Solutions

This section addresses the most frequently encountered problems in a direct question-and-answer format.

Question: My peak shape in reversed-phase HPLC is terrible, with significant tailing. What's happening and how do I fix it?

Answer:

This is the most common issue and is almost always caused by secondary ionic interactions between the protonated amine group of your analyte and acidic, deprotonated silanol groups (Si-O⁻) on the surface of standard silica-based stationary phases.[1] This interaction creates a mixed-mode retention mechanism (hydrophobic and ionic), leading to broad, tailing peaks.

Causality and Strategic Solutions:

  • Suppress Silanol Ionization (Mobile Phase Control): The most direct approach is to protonate the silanols to minimize their ionic character.

    • Mechanism: By lowering the mobile phase pH to < 3, the equilibrium for surface silanols (pKa ~3.5-4.5) is shifted to the neutral Si-OH form.

    • Action: Add an acid modifier to your mobile phase. Formic acid (0.1%) is excellent for LC-MS compatibility, while trifluoroacetic acid (TFA) (0.05-0.1%) is a stronger ion-pairing agent that can significantly improve peak shape, but may cause ion suppression in MS detectors.

  • Mask Silanol Interactions (Competing Base): Introduce a small, basic molecule that will preferentially interact with the active silanol sites, effectively "shielding" your analyte from them.[1]

    • Mechanism: The competing base, or "silanol blocker," saturates the acidic sites on the stationary phase.

    • Action: Add 0.1% triethylamine (TEA) to your mobile phase. Note that TEA is not MS-friendly and can alter selectivity. This is a classic, effective, but somewhat dated approach.

  • Use a Shielded Stationary Phase (Column Choice): Modern column technology offers phases designed to minimize these interactions.

    • Mechanism: These columns use proprietary technologies to sterically hinder or chemically modify the silica surface, making the silanols less accessible.

    • Action: Employ a base-deactivated or "polar-embedded" column.[2][3] These columns have a polar group (like an amide or carbamate) embedded within the alkyl chain, which alters selectivity and shields silanols.[3]

Visualizing the Problem: Analyte-Silanol Interaction

Below is a diagram illustrating the unwanted ionic interaction that causes peak tailing. The positively charged amine is attracted to the negatively charged silanol surface, retarding the elution of that portion of the analyte band.

G cluster_silica Silica Surface (pH > 4) cluster_analyte Polar Sulfonamide Analyte silanol_surface ...-Si-O⁻ ... -Si-O⁻ ... -Si-OH ... -Si-O⁻ analyte R¹-SO₂NH-R² NH₃⁺ analyte:f1->silanol_surface Undesirable Ionic Interaction (Causes Peak Tailing)

Caption: Unwanted ionic interaction between a protonated amine and deprotonated silanols.

Question: My compound shows little to no retention on a C18 column, even with 100% aqueous mobile phase. What are my options?

Answer:

This indicates your molecule is too polar for traditional reversed-phase chromatography, where retention is driven by hydrophobic interactions.[4][5] When an analyte is more polar than the mobile phase, it prefers to stay in the mobile phase and elutes at or near the void volume.

Causality and Strategic Solutions:

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): This is the premier technique for retaining and separating very polar molecules.[6][7]

    • Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, diol, amide) and a mobile phase with a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[8][9] The aqueous portion of the mobile phase forms a water-rich layer on the surface of the stationary phase. Polar analytes partition into this layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[8]

    • Action: See the detailed HILIC Method Development Protocol in the next section. HILIC is highly effective for polar sulfonamides and is MS-compatible.[6]

  • Use a Polar-Embedded/Endcapped RP Column: As mentioned previously, these columns offer more retention for polar compounds than standard C18 phases and can be operated in highly aqueous mobile phases without phase collapse.[10]

  • Consider Ion-Exchange Chromatography (IEX): If your molecule carries a consistent charge at a given pH, IEX can be a highly selective alternative.[11][12]

    • Mechanism: IEX separates molecules based on their net charge by utilizing a stationary phase with covalently bound ionic groups (e.g., sulfonic acid for cation exchange, quaternary amine for anion exchange).[12]

    • Action:

      • Cation Exchange: At low pH (< pKa of the amine), your compound is positively charged (R-NH₃⁺) and will bind to a cation exchanger. Elute by increasing the salt concentration or pH.

      • Anion Exchange: At high pH (> pKa of the sulfonamide), your compound may be negatively charged (R-SO₂N⁻-R') and will bind to an anion exchanger. Elute with increasing salt concentration or decreasing pH.

Frequently Asked Questions (FAQs)

Q1: How does pH control both the analyte and the stationary phase?

The pH of your mobile phase is the most critical parameter in purifying ionizable compounds. It simultaneously affects the charge state of your polar amine-containing sulfonamide and the activity of the stationary phase.

  • Analyte pKa: Polar sulfonamides typically have two key pKa values:

    • Amine group (pKa₁): Generally in the range of 2-5. Below this pH, the amine is protonated (cationic, R-NH₃⁺). Above this pH, it is neutral (R-NH₂).[13][14]

    • Sulfonamide N-H group (pKa₂): Generally in the range of 8-11. Below this pH, it is neutral (-SO₂NH-). Above this pH, it can be deprotonated (anionic, -SO₂N⁻-).[13][15]

  • Stationary Phase pKa: Silica-based stationary phases have acidic silanol groups with a pKa of ~3.5-4.5.

By manipulating the mobile phase pH relative to these pKa values, you can control retention, selectivity, and peak shape.

Q2: Which purification technique should I start with? A Decision Guide.

Choosing the correct initial strategy can save significant development time. The following decision tree provides a logical starting point.

G start Start: Purify Polar Amine-Containing Sulfonamide rp_test Test for retention on a standard C18 column (e.g., 5-95% ACN/H₂O gradient) start->rp_test rp_retained Some retention observed rp_test->rp_retained YES rp_not_retained No or poor retention rp_test->rp_not_retained NO optimize_rp Optimize Reversed-Phase - Adjust pH (0.1% FA or TFA) - Use base-deactivated column - Consider polar-embedded phase rp_retained->optimize_rp switch_mode Switch to an alternative chromatography mode rp_not_retained->switch_mode hilic HILIC is the primary choice for neutral or zwitterionic polar compounds switch_mode->hilic Analyte is polar but charge is weak or zwitterionic iex Ion-Exchange (IEX) is ideal for highly charged species - Cation exchange at low pH - Anion exchange at high pH switch_mode->iex Analyte has a strong, consistent charge

Caption: Decision tree for selecting a primary purification strategy.

Q3: Can Solid-Phase Extraction (SPE) be used for sample cleanup and concentration?

Absolutely. SPE is an excellent tool for removing interfering matrix components and concentrating your analyte before final purification. For polar amine-containing sulfonamides, ion-exchange SPE is often the most effective method.[16][17]

  • Strong Cation Exchange (SCX) SPE: This is the most common and effective choice. At a pH below the amine's pKa, the compound is positively charged and will be strongly retained on the SCX sorbent. Neutral and acidic impurities can be washed away. The target compound is then eluted by raising the pH with a basic solution (e.g., 5% ammonium hydroxide in methanol), which neutralizes the amine and disrupts the ionic interaction.[16]

  • Mixed-Mode SPE: These cartridges combine both reversed-phase (e.g., C8) and ion-exchange functionalities, offering dual retention mechanisms for highly selective purification.

Experimental Protocols

Protocol 1: Method Development for HILIC Purification

This protocol provides a starting point for developing a HILIC separation for a novel polar sulfonamide.

Objective: To achieve good retention and separation of a polar amine-containing sulfonamide from impurities.

Materials:

  • HILIC Column (e.g., bare silica, amide, or diol phase; 150 x 4.6 mm, 3-5 µm)

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH adjusted to 6.8

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH adjusted to 6.8

  • Sample: Dissolved in 90:10 Acetonitrile:Water at ~1 mg/mL

Methodology:

  • Column Equilibration (Critical Step): Equilibrate the HILIC column with the initial mobile phase conditions (e.g., 100% A or 95% A/5% B) for at least 30-60 minutes. HILIC equilibration is much slower than reversed-phase, and insufficient equilibration is a common cause of retention time drift.

  • Initial Gradient Run:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-1 min: 5% B

      • 1-10 min: 5% to 50% B

      • 10-12 min: 50% to 95% B (column wash)

      • 12-14 min: Hold at 95% B

      • 14-15 min: 95% to 5% B (return to initial)

      • 15-25 min: Hold at 5% B (re-equilibration)

  • Analysis of Results:

    • If retention is too low: Your compound may not be polar enough for HILIC, or the initial organic percentage is too low. Try starting with a higher ACN concentration (e.g., Mobile Phase A as 98:2 ACN:Water).

    • If retention is too high: Your compound is very polar. You can make the gradient steeper or increase the starting percentage of Mobile Phase B.

  • Optimization: Once retention is achieved, optimize the gradient slope to improve the resolution between your target compound and any impurities. The buffer salt (ammonium acetate) helps to ensure good peak shape for ionizable compounds.[18]

Protocol 2: Solid-Phase Extraction using a Strong Cation Exchange (SCX) Cartridge

Objective: To selectively isolate a basic sulfonamide from a complex mixture.

Materials:

  • SCX SPE Cartridge (e.g., 500 mg, 6 mL)

  • Conditioning Solvent: Methanol

  • Equilibration Buffer: Water or a low ionic strength buffer at pH ~3 (e.g., 0.1% formic acid in water)

  • Sample: Dissolved in the Equilibration Buffer

  • Wash Solvent: Acetonitrile or Methanol

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol

Methodology:

  • Conditioning: Pass 5 mL of methanol through the cartridge to wet the sorbent. Do not let the sorbent go dry.

  • Equilibration: Pass 5 mL of Equilibration Buffer (pH ~3) through the cartridge. This ensures the SCX functional groups are in the correct protonated state and ready for ion exchange. Let the solvent drain to the top of the sorbent bed.

  • Loading: Load the sample solution onto the cartridge at a slow, controlled flow rate (e.g., 1-2 drops/second). The positively charged amine will bind to the negatively charged sorbent. Collect the flow-through if you need to check for unbound product.

  • Washing: Pass 5 mL of methanol or acetonitrile through the cartridge to wash away neutral and weakly retained impurities. This step removes non-basic compounds.

  • Elution: Place a clean collection tube under the cartridge. Pass 5 mL of the Elution Solvent (5% NH₄OH in MeOH) through the cartridge. The high pH of this solvent neutralizes the amine group on your compound, disrupting the ionic bond with the sorbent and allowing the analyte to elute.

  • Analysis: Evaporate the elution solvent under a stream of nitrogen and reconstitute the purified sample in a suitable solvent for analysis (e.g., by HPLC or LC-MS).

Data Summary Tables

Table 1: Comparison of Primary Chromatography Modes

FeatureReversed-Phase (RP-HPLC)Hydrophilic Interaction (HILIC)Ion-Exchange (IEX)
Stationary Phase Non-polar (C18, C8)Polar (Silica, Amide, Diol)Charged (SCX, SAX)
Mobile Phase Polar (Water/ACN, Water/MeOH)Non-polar (High ACN/Water)Aqueous Buffer
Elution Order Least polar elutes firstMost polar elutes firstBased on charge interaction
Best For... Moderately polar to non-polar sulfonamidesHighly polar, hydrophilic sulfonamides[6]Consistently charged sulfonamides
Key Challenge Poor retention for polar analytes; peak tailing for aminesSlow equilibration; sensitivity to water contentRequires charged analyte; high salt can be an issue

Table 2: Common Mobile Phase Modifiers for RP-HPLC of Basic Compounds

ModifierConcentrationPurposeMS Compatibility
Formic Acid 0.05 - 0.1%Acidifies mobile phase, protonates amines, improves peak shapeExcellent
Trifluoroacetic Acid (TFA) 0.02 - 0.1%Strong ion-pairing agent, excellent peak shape improvementPoor (causes significant ion suppression)
Ammonium Hydroxide 0.05 - 0.1%Basifies mobile phase, for high-pH stable columnsGood
Ammonium Acetate/Formate 5 - 20 mMBuffers pH, improves peak shape for ionizable compoundsExcellent
Triethylamine (TEA) 0.1 - 0.5%Competing base, masks active silanolsNo (not volatile)

References

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  • ResearchGate. (n.d.). The pK a values of the sulfonamides studied. ResearchGate. [Link]

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  • Wikipedia. (n.d.). Reversed-phase chromatography. Wikipedia. [Link]

  • Science Forums. (2011). Amine purification. Science Forums. [Link]

  • McCalley, D.V. (2020). Hydrophilic-Interaction Chromatography: An Update. LCGC International. [Link]

  • Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Harvard Apparatus. [Link]

  • LCGC International. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

Sources

Technical Support Center: Stability and Degradation of 2-(Pyrrolidin-1-ylsulfonyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Pyrrolidin-1-ylsulfonyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and potential degradation pathways of this compound. As your virtual Senior Application Scientist, I will walk you through the critical aspects of handling and troubleshooting this molecule to ensure the integrity and success of your experiments.

Introduction to the Stability of this compound

This compound is a molecule featuring a sulfonamide linkage and a primary amine. The inherent reactivity of these functional groups dictates the compound's stability profile. Understanding these characteristics is paramount for accurate experimental design, data interpretation, and formulation development. The primary modes of degradation for this compound are anticipated to be hydrolysis of the sulfonamide bond and oxidation of the ethanamine moiety.

Troubleshooting Guide

Unexpected experimental results can often be traced back to compound instability. This section provides a structured approach to identifying and resolving common issues.

Observed Problem Potential Cause Recommended Solution & Rationale
Loss of compound potency or concentration in aqueous solution over time. Hydrolytic degradation: The sulfonamide bond is susceptible to cleavage, especially in acidic conditions, yielding pyrrolidine and 2-aminoethanesulfonic acid.[1]pH Control: Maintain solutions at a neutral to slightly alkaline pH (7.0-8.0). Sulfonamides are generally more stable under these conditions.[2] Avoid strongly acidic buffers. If acidic conditions are necessary, prepare solutions fresh and use them immediately. Temperature Control: Store stock solutions at low temperatures (2-8 °C or frozen at -20 °C) to slow down the rate of hydrolysis.
Appearance of unknown peaks in HPLC analysis, particularly at earlier retention times. Oxidative degradation: The primary amine of the ethanamine group can be oxidized, leading to the formation of various byproducts such as N-oxides or deaminated species. This can be accelerated by exposure to air, metal ions, or oxidizing agents.Use of Antioxidants: For long-term storage or in oxygen-sensitive assays, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid to the solution. Inert Atmosphere: Prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen. Use de-gassed solvents for preparing solutions.
Discoloration (e.g., yellowing) of the solid compound or solutions upon exposure to light. Photodegradation: Sulfonamides can be susceptible to degradation upon exposure to UV or visible light.[3] This can lead to complex degradation pathways, including cleavage of the S-N bond or extrusion of SO2.[4]Light Protection: Store the solid compound and its solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[5][6] Conduct experiments under controlled lighting conditions, minimizing exposure to direct sunlight or strong artificial light.
Inconsistent results in biological assays. Interaction with media components: The amine group may interact with components of cell culture media or assay buffers, leading to adduct formation or altered bioavailability.Solubility and Compatibility Studies: Perform preliminary studies to assess the compound's solubility and compatibility in the specific experimental medium. Analyze the medium after incubation with the compound to check for degradation or adduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two most probable degradation pathways are:

  • Hydrolysis of the Sulfonamide Bond: This typically occurs under acidic conditions, where the nitrogen of the sulfonamide is protonated, making the sulfur atom more susceptible to nucleophilic attack by water. This cleavage results in the formation of pyrrolidine and 2-aminoethanesulfonic acid. While sulfonamides are generally more stable to hydrolysis than amides, this pathway can be significant under forced conditions.[1]

  • Oxidation of the Ethanamine Moiety: The primary amine is a site for oxidation, which can lead to a variety of products. The specific products will depend on the oxidizing agent and conditions, but can include the corresponding N-oxide, imine, or deaminated species. This process can be catalyzed by metal ions and is often accelerated by heat and light.

Below is a diagram illustrating these potential degradation pathways.

This compound This compound Hydrolysis (Acidic) Hydrolysis (Acidic) This compound->Hydrolysis (Acidic) Oxidation Oxidation This compound->Oxidation Photodegradation Photodegradation This compound->Photodegradation Pyrrolidine Pyrrolidine Hydrolysis (Acidic)->Pyrrolidine 2-Aminoethanesulfonic Acid 2-Aminoethanesulfonic Acid Hydrolysis (Acidic)->2-Aminoethanesulfonic Acid N-Oxide Derivative N-Oxide Derivative Oxidation->N-Oxide Derivative Deaminated Products Deaminated Products Oxidation->Deaminated Products S-N Cleavage Products S-N Cleavage Products Photodegradation->S-N Cleavage Products SO2 Extrusion Products SO2 Extrusion Products Photodegradation->SO2 Extrusion Products

Caption: Predicted degradation pathways of this compound.

Q2: How should I store this compound to ensure its long-term stability?

A2: For optimal long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, at a low temperature (e.g., -20°C). Stock solutions should be prepared in a suitable, dry, aprotic solvent (e.g., DMSO) and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Aqueous solutions should be prepared fresh for each experiment.

Q3: Is this compound sensitive to pH?

A3: Yes, the sulfonamide linkage is susceptible to acid-catalyzed hydrolysis.[1] Therefore, it is advisable to avoid prolonged exposure to strongly acidic conditions. The compound is expected to be most stable in the neutral to slightly alkaline pH range.

Q4: What analytical techniques are suitable for monitoring the stability of this compound and its degradation products?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique. An HPLC method with UV or mass spectrometric (MS) detection can be developed to separate the parent compound from its potential degradation products. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly powerful for identifying and quantifying trace levels of degradation products.

Experimental Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study to investigate the stability of this compound under various stress conditions.

Objective: To identify the potential degradation products and pathways of this compound under hydrolytic, oxidative, and photolytic stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • HPLC system with UV and/or MS detector

  • pH meter

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Incubate the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).

    • Sample at specified time points and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound in a transparent container to a light source in a photostability chamber, as per ICH Q1B guidelines.[5][6]

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Sample both the exposed and control solutions at specified time points and analyze by HPLC.

  • Thermal Degradation (Control):

    • Incubate a solution of the compound at the same elevated temperature used for acid/base hydrolysis, but without the addition of acid or base.

    • Sample at the same time points to assess the effect of temperature alone.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of the parent compound and the formation of any new peaks.

    • If using an MS detector, obtain mass spectra of the degradation products to aid in their identification.

The following diagram outlines the workflow for the forced degradation study.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidation Oxidation Stock Solution->Oxidation Photodegradation Photodegradation Stock Solution->Photodegradation Thermal Degradation Thermal Degradation Stock Solution->Thermal Degradation HPLC-UV/MS Analysis HPLC-UV/MS Analysis Acid Hydrolysis->HPLC-UV/MS Analysis Base Hydrolysis->HPLC-UV/MS Analysis Oxidation->HPLC-UV/MS Analysis Photodegradation->HPLC-UV/MS Analysis Thermal Degradation->HPLC-UV/MS Analysis Data Interpretation Data Interpretation HPLC-UV/MS Analysis->Data Interpretation

Caption: Workflow for a forced degradation study.

References

  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. Available at: [Link].

  • Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link].

  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available at: [Link].

  • Studies on sulfonamide degradation products. ResearchGate. Available at: [Link].

  • Anaerobic degradation of pyrrolidine and piperidine coupled with nitrate reduction. PubMed. Available at: [Link].

  • Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. MDPI. Available at: [Link].

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC - NIH. Available at: [Link].

  • Photostability testing theory and practice. Q1 Scientific. Available at: [Link].

  • Syntheses of N‐alkyl sulfonamides 8 a,b (a) and primary... ResearchGate. Available at: [Link].

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Linköping University. Available at: [Link].

  • Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. PubMed. Available at: [Link].

  • Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. ResearchGate. Available at: [Link].

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available at: [Link].

  • Electrically Driven N(sp2)–C(sp2/3) Bond Cleavage of Sulfonamides. ACS Publications. Available at: [Link].

  • Sulfonamide (medicine). Wikipedia. Available at: [Link].

  • Overview of Sulfonamide Biodegradation and the Relevant Pathways and Microorganisms. PubMed. Available at: [Link].

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH. Available at: [Link].

  • Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Macquarie University. Available at: [Link].

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. Available at: [Link].

  • N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies. Available at: [Link].

  • Oxoammonium-catalyzed oxidation. Wikipedia. Available at: [Link].

  • The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link].

  • Deciphering the degradation of sulfonamides by UV/chlorination in aqueous solution: kinetics, reaction pathways, and toxicological evolution. ResearchGate. Available at: [Link].

  • Oxidative N-functionalization of primary sulfonamides with aliphatic aldehydes: a green synthesis of α-sulfonamido acetals. Chemical Communications (RSC Publishing). Available at: [Link].

  • Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link].

  • ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency. Available at: [Link].

  • Photostability Testing. ResearchGate. Available at: [Link].

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Validation & Comparative

A Comparative Guide to Orthogonal Methods for Purity Confirmation of 2-(Pyrrolidin-1-ylsulfonyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Pyrrolidin-1-ylsulfonyl)ethanamine is a polar, aliphatic amine that serves as a crucial building block or intermediate in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a pyrrolidine ring, a sulfonyl group, and a primary amine, presents unique analytical challenges. Specifically, it lacks a significant UV chromophore, rendering traditional HPLC-UV detection methods suboptimal for sensitive purity analysis.[1][2][3] Ensuring the purity of such intermediates is a non-negotiable aspect of drug development, as undetected impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

Regulatory bodies, guided by principles outlined in documents such as the ICH Q2(R1) guideline, mandate the use of validated, specific, and robust analytical procedures for impurity profiling.[4][5][6] A cornerstone of a robust purity assessment is the application of orthogonal methods—analytical techniques that employ fundamentally different separation mechanisms.[7][8] This approach provides a comprehensive impurity profile and significantly reduces the risk of impurities co-eluting with the main compound, which might go undetected by a single method.[9]

This guide presents a comparative analysis of two orthogonal HPLC methods for the purity confirmation of this compound:

  • Reversed-Phase HPLC with Charged Aerosol Detection (RP-HPLC-CAD): A primary method leveraging hydrophobic interactions for separation.

  • Cation-Exchange Chromatography (CEX): An orthogonal method based on electrostatic interactions.

We will delve into the causality behind the experimental choices, provide detailed, self-validating protocols, and present comparative data to illustrate the power of this orthogonal strategy.

The Principle of Orthogonality in Purity Analysis

Orthogonal methods exploit different physicochemical properties of the analyte and its potential impurities to achieve separation.[8] By using two methods with distinct separation principles, the probability of identifying and quantifying all potential impurities is maximized. For this compound, an RP-HPLC method separates compounds based on their hydrophobicity, while a Cation-Exchange method separates them based on their net positive charge and charge density.

Caption: A diagram illustrating how two orthogonal methods provide a more complete purity picture.

Method 1: Reversed-Phase HPLC with Charged Aerosol Detection (RP-HPLC-CAD)

Expertise & Rationale

Reversed-phase chromatography is the workhorse of pharmaceutical analysis, separating compounds based on differences in hydrophobicity. While this compound is polar, subtle differences in structure between it and its process-related impurities (e.g., precursors, side-products) can often be resolved on a C18 column.

The primary analytical challenge is the molecule's lack of a UV chromophore. To overcome this, we employ a Charged Aerosol Detector (CAD). CAD is a universal detector that provides a response for any non-volatile and semi-volatile analyte, making it ideal for this compound.[10] The detection mechanism involves nebulizing the column eluent, evaporating the mobile phase to leave analyte particles, charging these particles with a corona discharge, and then measuring the aggregate charge with an electrometer.[11][12][13] This provides a sensitive and relatively uniform response based on mass, which is crucial for accurate quantitation of impurities without requiring individual standards for each one.[10]

Experimental Protocol: RP-HPLC-CAD

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column thermostat.

  • Charged Aerosol Detector (e.g., Thermo Scientific Vanquish CAD).

Chromatographic Conditions:

  • Column: ACE Excel 3 C18, 150 mm x 4.6 mm, 3 µm particle size

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) % B
    0.0 5
    20.0 50
    22.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • CAD Settings:

    • Evaporation Temperature: 35°C

    • Gas (Nitrogen) Pressure: 60 psi

    • Data Collection Rate: 10 Hz

Sample Preparation:

  • Standard Solution: Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A. (Concentration ≈ 0.5 mg/mL).

  • Sample Solution: Prepare the test sample in the same manner as the Standard Solution.

System Suitability Test (SST):

  • Inject the Standard Solution five times.

  • Acceptance Criteria (as per USP <621>): [14][15][16]

    • Tailing Factor (T): 0.8 – 1.5 for the main peak.

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

Hypothetical Data & Interpretation

The RP-HPLC-CAD method effectively separates the main peak from several less polar impurities.

Table 1: Purity Results from RP-HPLC-CAD Method

Peak IDRetention Time (min)Area (%)Identification
Impurity A12.50.12Unknown
Main Peak15.299.75This compound
Impurity C18.10.13Unknown
Total Purity 99.75%

This result indicates a high purity level. However, the limitation of this method is that highly polar impurities, which have little retention on a C18 column, may be hidden in the solvent front. Furthermore, any impurity with hydrophobicity very similar to the main compound could co-elute.

Method 2: Cation-Exchange Chromatography (CEX)

Expertise & Rationale

To provide an orthogonal separation, we turn to Cation-Exchange Chromatography (CEX). This technique is perfectly suited for this compound due to its primary amine, which is protonated (positively charged) in acidic mobile phases.[17] The separation mechanism is based on the reversible electrostatic interaction between the positively charged analyte and the negatively charged stationary phase (e.g., with sulfonate groups).[18][19] Elution is achieved by increasing the ionic strength or decreasing the pH of the mobile phase.

This method is orthogonal to RP-HPLC because it separates based on charge, not hydrophobicity.[8] It is particularly effective at resolving impurities that differ in their basicity (pKa) or number of basic functional groups. For instance, an impurity that has lost the amine group would not be retained, while a di-amine impurity would be retained more strongly. Given the lack of a chromophore, CAD remains the detector of choice.

Experimental Protocol: CEX-HPLC-CAD

Instrumentation:

  • Same as Method 1.

Chromatographic Conditions:

  • Column: Thermo Scientific ProPac SCX-10, 250 mm x 4.0 mm, 10 µm particle size

  • Mobile Phase A: 25 mM Potassium Phosphate, pH 3.0

  • Mobile Phase B: 25 mM Potassium Phosphate + 0.5 M Potassium Chloride, pH 3.0

  • Gradient Program:

    Time (min) % B
    0.0 0
    25.0 100
    30.0 100
    30.1 0

    | 35.0 | 0 |

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 20 µL

  • CAD Settings: Same as Method 1.

Sample Preparation:

  • Standard & Sample Solutions: Prepare as described in the RP-HPLC-CAD method, using Mobile Phase A as the diluent.

System Suitability Test (SST):

  • Inject the Standard Solution five times.

  • Acceptance Criteria:

    • Tailing Factor (T): 0.8 – 1.8 for the main peak.

    • RSD of Peak Area: ≤ 2.0%.

Hypothetical Data & Interpretation

The CEX method provides a different impurity profile, highlighting its orthogonal nature.

Table 2: Purity Results from CEX-HPLC-CAD Method

Peak IDRetention Time (min)Area (%)Identification
Impurity B14.80.25Potential starting material
Main Peak17.399.51This compound
Impurity C21.50.14Unknown
Impurity D24.10.10Unknown (more basic)
Total Purity 99.51%

Comparative Analysis and Guide

The power of the orthogonal approach becomes evident when comparing the data from both methods.

Caption: Workflow for comparing orthogonal data to reach a final purity assessment.

Key Insights:

  • Co-elution Revealed: The CEX method resolved "Impurity B" (0.25%), which was completely hidden under the main peak in the RP-HPLC method. This leads to a more accurate purity value of 99.51%. This is a classic example of why orthogonal methods are critical.

  • Complementary Information: "Impurity A," detected by RP-HPLC, was not retained in the CEX method, suggesting it may be a non-basic, neutral, or acidic impurity. Conversely, "Impurity D" was only resolved by CEX, indicating it has a similar hydrophobicity to the main compound but a different charge state.

  • Confidence in Purity: By combining the results, a comprehensive picture of the impurity profile is formed. The release-testing method should be the one that demonstrates the best separation for all known impurities, which in this case is the CEX method. The RP-HPLC method remains valuable for monitoring non-basic impurities and as a secondary check.[9]

Conclusion

The purity confirmation of challenging molecules like this compound, which lack a UV chromophore, requires a thoughtful, multi-faceted analytical strategy. A single method, even when validated, carries an inherent risk of providing an incomplete or inaccurate purity assessment.

This guide demonstrates that pairing Reversed-Phase HPLC with Cation-Exchange Chromatography provides two truly orthogonal separation mechanisms. This combination, enabled by the universal response of a Charged Aerosol Detector, successfully resolves impurities that would be missed by either method alone. This approach not only ensures a more accurate and reliable purity value but also aligns with the rigorous expectations of regulatory agencies, ultimately contributing to the development of safer and more effective medicines. The CEX method, in this case, proved to be the more indicative stability and purity method due to its superior resolution of charged impurities.

References

  • Bicker, W., Lämmerhofer, M., & Lindner, W. (2005). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry. Available at: [Link]

  • Santacruz, V. (2021). The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. Chem-Station. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1344, 1-Pyrrolidineethanamine. PubChem. Available at: [Link]

  • United States Pharmacopeia. <621> CHROMATOGRAPHY. USP. Available at: [Link]

  • Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. PharmaeliX. Available at: [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Lopes, D. F., et al. (2003). Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Górecki, T., et al. (2010). Review of operating principle and applications of the charged aerosol detector. Journal of Chromatography A. Available at: [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Available at: [Link]

  • Dolan, J. W. (2003). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America. Available at: [Link]

  • Google Patents. (n.d.). Amines analysis by ion chromatography.

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A Comparative Guide to the Pharmacokinetic Profiles of Sulfonamide-Based κ-Opioid Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Pharmacokinetics in Developing κ-Opioid Receptor Antagonists

The κ-opioid receptor (KOR) has emerged as a promising therapeutic target for a range of neuropsychiatric disorders, including depression, anxiety, and substance use disorders.[1] Antagonism of the KOR can counteract the effects of the endogenous ligand dynorphin, which is often upregulated in response to stress and contributes to negative affective states. The development of selective KOR antagonists represents a novel approach to treating these conditions. However, the journey from a promising compound to a clinically effective therapeutic is fraught with challenges, with pharmacokinetics (PK) playing a pivotal role. The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate determine its concentration and persistence at the target site, directly influencing both its efficacy and safety profile.

This guide provides a comparative analysis of the pharmacokinetic profiles of sulfonamide-based KOR antagonists, a chemical class that has yielded several promising candidates. By examining key PK parameters and the experimental methodologies used to obtain them, we aim to provide researchers and drug development professionals with a valuable resource to inform the selection and optimization of future KOR-targeted therapeutics. We will also draw comparisons with notable non-sulfonamide KOR antagonists to provide a broader context within the field.

The κ-Opioid Receptor Signaling Pathway

The κ-opioid receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[2] Upon activation by an agonist, such as the endogenous peptide dynorphin, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. This ultimately results in a reduction in neuronal excitability. KOR antagonists block this signaling pathway by preventing the binding of agonists to the receptor.

KOR_Signaling cluster_membrane Cell Membrane KOR κ-Opioid Receptor (KOR) G_protein Gi/o Protein KOR->G_protein Activates Dynorphin Dynorphin (Agonist) Dynorphin->KOR Activates Antagonist Sulfonamide-based KOR Antagonist Antagonist->KOR Blocks AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Converts ATP to NeuronalActivity Decreased Neuronal Activity cAMP->NeuronalActivity Leads to

Caption: Simplified schematic of the κ-opioid receptor signaling pathway.

Comparative Pharmacokinetic Profiles of KOR Antagonists

A desirable pharmacokinetic profile for a KOR antagonist intended for the treatment of chronic conditions like depression often includes good oral bioavailability, a moderate half-life that allows for once-daily dosing, and sufficient brain penetration to engage the target receptor. The following table summarizes the available preclinical pharmacokinetic parameters for selected sulfonamide-based KOR antagonists and other relevant comparators. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions, species, and analytical methods.

CompoundClassSpeciesDose & RouteCmax (ng/mL)Tmax (h)T1/2 (h)AUC (ng·h/mL)F (%)Brain/Plasma RatioReference(s)
CYM-53093 (BTRX-335140 / Navacaprant) Sulfonamide-based Rat10 mg/kg, PO283 ± 634.05.12460 ± 34033~1.5[3]
PF-04455242 Sulfonamide-based Rat10 mg/kg, PO~300~1.0~4.0~1500~20>1[4]
LY2795050 Non-sulfonamideRat1 mg/kg, IV--1.8---[5]
LY2456302 (Aticaprant) Non-sulfonamideRat10 mg/kg, PO164 ± 231-23.5834 ± 10225~1.0[6]
JDTic Non-sulfonamideRat10 mg/kg, IP-->24--High & sustained[4]

Analysis of Pharmacokinetic Data:

CYM-53093 (Navacaprant) , a sulfonamide-based antagonist, demonstrates favorable oral bioavailability in rats (33%) and achieves significant brain penetration with a brain-to-plasma ratio of approximately 1.5.[3] Its half-life of around 5 hours suggests the potential for once or twice-daily dosing. These properties, combined with its high selectivity for the KOR, have supported its advancement into clinical trials.[1]

PF-04455242 , another sulfonamide-based antagonist, also shows good oral absorption and brain penetration in preclinical models.[4] However, its development was halted due to toxicity findings in longer-term animal studies, highlighting the importance of a thorough safety assessment in conjunction with pharmacokinetic profiling.[7]

In comparison, the non-sulfonamide antagonists LY2795050 and LY2456302 (Aticaprant) exhibit shorter half-lives, which could be advantageous in certain therapeutic scenarios where rapid clearance is desired.[5][6] JDTic , while a potent and selective KOR antagonist, is characterized by an exceptionally long half-life and sustained brain accumulation, which may present challenges for clinical development and dosing flexibility.[4]

The data collectively suggest that the sulfonamide scaffold can be effectively modified to produce KOR antagonists with desirable "drug-like" pharmacokinetic properties, including good oral bioavailability and brain penetrance. The key challenge lies in optimizing the balance between efficacy, safety, and a pharmacokinetic profile suitable for the intended clinical application.

Experimental Methodologies for Pharmacokinetic Profiling

The determination of a compound's pharmacokinetic profile relies on a series of well-defined in vivo experiments. Below are representative protocols for an oral pharmacokinetic study in rodents and the subsequent analysis of plasma and brain tissue to determine drug concentrations and brain penetrance.

In Vivo Oral Pharmacokinetic Study in Rodents

This protocol outlines the general procedure for assessing the pharmacokinetic profile of a test compound after oral administration to mice or rats.

PK_Workflow cluster_animal_phase Animal Dosing and Sampling cluster_sample_processing Sample Processing cluster_analysis Bioanalysis AnimalPrep Acclimatize and Fast Animals Dosing Administer Compound (Oral Gavage) AnimalPrep->Dosing BloodSampling Serial Blood Sampling (e.g., tail vein, saphenous vein) Dosing->BloodSampling TissueCollection Terminal Brain and Tissue Collection BloodSampling->TissueCollection Terminal PlasmaPrep Plasma Separation (Centrifugation) BloodSampling->PlasmaPrep BrainHomogenization Brain Homogenization TissueCollection->BrainHomogenization Extraction Drug Extraction (e.g., Protein Precipitation, SPE) PlasmaPrep->Extraction BrainHomogenization->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK_Analysis Pharmacokinetic Parameter Calculation LCMS->PK_Analysis

Caption: Workflow for a typical preclinical pharmacokinetic study.

Step-by-Step Protocol:

  • Animal Preparation:

    • Male Sprague-Dawley rats (or a suitable mouse strain) are acclimated to the housing conditions for at least 3 days prior to the study.

    • Animals are fasted overnight (approximately 12 hours) before dosing, with free access to water.[8]

    • On the day of the study, animals are weighed to determine the precise dosing volume.

  • Compound Formulation and Administration:

    • The test compound is formulated in a suitable vehicle (e.g., a mixture of DMSO, Tween 80, and water) at the desired concentration.

    • The formulation is administered to the animals via oral gavage using a ball-tipped feeding needle. The volume administered is typically 5-10 mL/kg.[9]

    • The time of administration is recorded as time zero.

  • Blood Sampling:

    • Serial blood samples (approximately 100-200 µL) are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Blood is collected from a suitable site, such as the tail vein or saphenous vein, into tubes containing an anticoagulant (e.g., K2EDTA).

    • The tubes are kept on ice until centrifugation.

  • Plasma Preparation:

    • Blood samples are centrifuged at approximately 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

    • The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.

  • Brain Tissue Collection (Terminal Step):

    • At the final time point (or in separate groups of animals at each time point), animals are euthanized.

    • The brain is rapidly excised, rinsed with cold saline, blotted dry, and weighed.

    • The brain tissue is immediately frozen in liquid nitrogen and stored at -80°C until homogenization.

Brain Tissue Homogenization and Drug Extraction for LC-MS/MS Analysis

This protocol describes the processing of brain tissue to extract the drug of interest for quantification.

Step-by-Step Protocol:

  • Brain Tissue Homogenization:

    • The frozen brain tissue is thawed on ice and homogenized in a suitable buffer (e.g., phosphate-buffered saline) at a specific ratio (e.g., 1:3 w/v).

    • Homogenization can be performed using a mechanical homogenizer until a uniform consistency is achieved. The homogenate is kept on ice throughout the process.[10]

  • Protein Precipitation and Drug Extraction:

    • An aliquot of the brain homogenate (or plasma) is mixed with a protein precipitation agent, typically acetonitrile, often containing an internal standard.[10]

    • The mixture is vortexed vigorously to ensure complete protein precipitation.

    • The samples are then centrifuged at high speed (e.g., 14,000 x g for 10 minutes) at 4°C to pellet the precipitated proteins.

  • Sample Analysis by LC-MS/MS:

    • The supernatant, containing the extracted drug and internal standard, is transferred to an autosampler vial for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

    • The LC-MS/MS system is optimized for the specific detection and quantification of the analyte and internal standard.

    • A calibration curve is generated using standards of known concentrations to allow for the accurate quantification of the drug in the experimental samples.

  • Data Analysis:

    • The concentration of the drug in plasma and brain homogenate at each time point is determined from the calibration curve.

    • Pharmacokinetic parameters, including Cmax, Tmax, T1/2, and AUC, are calculated from the plasma concentration-time data using non-compartmental analysis software.[12]

    • The brain-to-plasma concentration ratio is calculated at each time point to assess the extent of brain penetration.

Conclusion: The Path Forward for Sulfonamide-Based KOR Antagonists

The development of effective and safe KOR antagonists holds significant promise for the treatment of various neuropsychiatric disorders. The sulfonamide chemical scaffold has proven to be a versatile platform for the design of potent and selective antagonists with favorable pharmacokinetic profiles. As demonstrated by compounds like CYM-53093 (navacaprant), this class of molecules can achieve good oral bioavailability and brain penetration, key attributes for a centrally acting therapeutic.

However, the journey from preclinical promise to clinical success is complex. A thorough understanding of a compound's pharmacokinetic and pharmacodynamic properties is paramount. This includes not only achieving desirable ADME characteristics but also ensuring a sufficient safety margin, as highlighted by the discontinuation of PF-04455242.

Future research in this area should continue to focus on the rational design of sulfonamide-based KOR antagonists with optimized pharmacokinetic profiles tailored to specific clinical indications. This will involve a continued emphasis on early and comprehensive in vitro and in vivo ADME screening, alongside robust safety and efficacy evaluations. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing this important class of therapeutics.

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